Fmoc-Pro-OH-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2S)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D |
InChIキー |
ZPGDWQNBZYOZTI-XALRRENSSA-N |
異性体SMILES |
[2H][C@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Pro-OH-d3: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Pro-OH-d3, a deuterated derivative of the proteinogenic amino acid proline protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This document details its chemical and physical properties, provides standardized protocols for its use in solid-phase peptide synthesis (SPPS), and discusses its applications in drug discovery and development, particularly in pharmacokinetic and metabolic studies.
Core Properties and Specifications
This compound is a valuable tool for introducing a stable isotope-labeled proline residue into a peptide sequence. The deuterium labeling allows for the differentiation and quantification of the peptide in complex biological matrices using mass spectrometry. Below is a summary of its key properties, alongside those of its non-deuterated counterpart for comparison.
Table 1: Physicochemical Properties of this compound and Fmoc-Pro-OH
| Property | This compound | Fmoc-Pro-OH |
| Molecular Formula | C₂₀H₁₆D₃NO₄[1] | C₂₀H₁₉NO₄[2][3] |
| Molecular Weight | 340.39 g/mol [1] | 337.37 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
| Isotopic Purity | Typically >98% (should be confirmed by Certificate of Analysis) | Not Applicable |
| Solubility | Soluble in DMF and NMP | Soluble in DMF and NMP |
| Melting Point | Not specified | 117-118 °C |
| Optical Rotation | Not specified | [α]20/D −32±1°, c = 1% in DMF |
| Storage | Store at 2-8°C, desiccated | Store at 2-8°C |
Note: The exact positions of the three deuterium atoms on the proline ring should be confirmed from the supplier's Certificate of Analysis.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the manual coupling of an Fmoc-protected amino acid, which is directly applicable to this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc-Amino Acid Coupling
This protocol outlines the key steps for incorporating an Fmoc-protected amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
This compound (or other Fmoc-amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the removal of the Fmoc group and the presence of a free primary amine. A positive test (blue beads) indicates a successful deprotection.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle
References
Unveiling Fmoc-Pro-OH-d3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Pro-OH-d3, a deuterated derivative of the proteinogenic amino acid proline, for researchers, scientists, and drug development professionals. This document outlines its manufacturers and suppliers, key chemical and physical properties, probable synthesis routes, and significant applications in metabolic research and proteomics.
Introduction to this compound
This compound is a stable isotope-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-proline, where three hydrogen atoms on the proline ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly as a tracer in metabolic studies and for quantitative proteomics. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its use in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a labeled proline residue into synthetic peptides and proteins.
Manufacturers and Suppliers
This compound is a specialized chemical and is available from a select number of suppliers that focus on stable isotope-labeled compounds and reagents for peptide synthesis. One prominent supplier is:
-
MedChemExpress (MCE): A supplier of research chemicals and biochemicals, offering this compound for research purposes.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including for calculating molar equivalents in synthesis and for mass spectrometry analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆D₃NO₄ | [1] |
| Molecular Weight | 340.39 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% (as specified by supplier) | |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound: A Probable Experimental Protocol
4.1. Step 1: Deuteration of L-Proline
A potential method for the deuteration of L-proline involves the use of a suitable deuterium source and a catalyst. One such approach is the catalytic deuteration of unsaturated proline precursors.
Materials:
-
L-Proline
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Suitable solvent (e.g., ethanol-d6)
-
Deuterium gas (D₂) (optional, depending on the specific method)
Protocol:
-
Dissolve L-proline in a deuterated solvent such as ethanol-d6 in a reaction vessel.
-
Add a catalytic amount of Pd/C.
-
The reaction mixture is then exposed to a deuterium source. This can be achieved by stirring under a deuterium gas atmosphere or by using D₂O as the solvent and a hydrogen-deuterium exchange catalyst.
-
The reaction is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuteration.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield deuterated L-proline (L-Proline-d3).
4.2. Step 2: Fmoc Protection of L-Proline-d3
The deuterated proline is then protected with the Fmoc group using a standard procedure.
Materials:
-
L-Proline-d3
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or a similar base
-
Dioxane and water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Protocol:
-
Dissolve L-Proline-d3 in a mixture of dioxane and water.
-
Cool the solution in an ice bath and add a solution of sodium carbonate.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture while stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
After the reaction is complete, the mixture is worked up by washing with a non-polar solvent to remove unreacted Fmoc reagent.
-
The aqueous layer is then acidified with dilute HCl to precipitate the this compound.
-
The product is extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.
-
The purity of the this compound can be confirmed by HPLC and its identity verified by mass spectrometry and NMR.
Caption: A logical workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a stable isotope-labeled tracer.
5.1. Metabolic Pathway Tracing
Deuterated amino acids are powerful tools for elucidating metabolic pathways.[2] this compound can be incorporated into peptides or used in cell culture media to trace the metabolism of proline. Proline metabolism is crucial for various cellular processes, including collagen synthesis, cellular redox homeostasis, and as an energy source.[3] By tracking the deuterated proline through various metabolic steps using mass spectrometry, researchers can gain insights into the dynamics of these pathways in both healthy and diseased states.
Caption: Proline metabolism pathway showing the entry of deuterated proline as a tracer.
5.2. Quantitative Proteomics
In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method for quantitative analysis of proteins. While typically employing ¹³C or ¹⁵N labeled amino acids, deuterated amino acids can also be utilized. By growing cells in media containing this compound (after deprotection), proteins synthesized will incorporate the heavy proline. When mixed with a control sample (containing normal proline), the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the intensities of the peptide pairs with and without the deuterium label.
5.3. Collagen Synthesis and Wound Healing
Proline is a major component of collagen, the most abundant protein in mammals, and is essential for its structural integrity. The rate of collagen synthesis is particularly high during processes like wound healing. By using deuterated proline as a tracer, researchers can study the dynamics of collagen synthesis and turnover in vivo and in vitro. This can provide valuable information for developing therapies to improve wound healing and for understanding diseases related to collagen metabolism.
Caption: Incorporation of deuterated proline into the collagen synthesis pathway.
Conclusion
This compound is a valuable research tool for scientists in the fields of biochemistry, drug development, and proteomics. Its utility as a stable isotope tracer enables detailed investigation of proline metabolism, collagen synthesis, and quantitative changes in the proteome. The synthetic route, while not ubiquitously published, can be reasonably achieved through established chemical methodologies. As research continues to delve into the intricate details of cellular metabolism and protein dynamics, the application of deuterated amino acids like this compound is expected to play an increasingly important role.
References
Fmoc-Pro-OH-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fmoc-Pro-OH-d3, a deuterated analog of the proteinogenic amino acid proline, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This guide is intended for professionals in research, drug development, and peptide chemistry, offering detailed data, experimental protocols, and an overview of its applications.
Core Compound Data
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for introducing a stable, isotopically labeled proline residue into a peptide sequence. The incorporation of deuterium can offer significant advantages in drug development and structural biology.
| Property | Value | Source |
| Molecular Weight | 340.39 g/mol | [1] |
| Chemical Formula | C₂₀H₁₆D₃NO₄ | [1] |
| CAS Number | 71989-31-6 (for non-deuterated Fmoc-Pro-OH) | [2][3] |
Note on CAS Number: A specific CAS number for this compound is not consistently available in public databases. The CAS number for the non-deuterated parent compound, Fmoc-Pro-OH, is commonly used for identification.
Applications in Research and Drug Development
The use of deuterated amino acids like this compound is a strategic approach in modern pharmaceutical and biochemical research.
Enhanced Pharmacokinetic Properties
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic stability of a peptide-based drug.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, prolonged half-life, and potentially reduced dosing frequency.
Structural Biology and Mechanistic Studies
Peptides containing deuterated amino acids are powerful tools in structural biology. Techniques such as neutron diffraction and certain types of NMR spectroscopy can leverage the unique properties of deuterium to elucidate peptide and protein structures with greater detail. Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic studies.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS. The procedure is based on standard, widely adopted methods.
Resin Preparation
-
Select a suitable solid support (resin) based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.
Fmoc Deprotection
-
To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF.
-
Allow the reaction to proceed for 15-30 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.
Amino Acid Coupling
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add an activating base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, to the amino acid solution.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
Repetition and Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final deuterated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualization of the Experimental Workflow
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.
Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.
References
An In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant methodology for the chemical synthesis of peptides in both academic and industrial settings. Its popularity stems from its use of mild reaction conditions, which are compatible with a wide array of amino acid modifications, and its amenability to automation. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for successful Fmoc-SPPS.
The synthesis is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin. The process relies on an "orthogonal" protection strategy, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the side chains. This ensures that the peptide is elongated in a controlled manner, preventing unwanted side reactions.
The Core Principles of Fmoc-SPPS
The synthesis proceeds in a cyclical fashion from the C-terminus to the N-terminus of the peptide. Each cycle of amino acid addition consists of three primary steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free primary or secondary amine.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then reacts with the free amine on the resin-bound peptide to form a new peptide bond.
-
Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.
Key Reagents and Materials
The success of Fmoc-SPPS is highly dependent on the quality and appropriate selection of reagents and materials.
| Component | Description | Common Examples | Key Considerations |
| Resin (Solid Support) | An insoluble polymer matrix to which the first amino acid is attached. The choice of resin determines the C-terminal functionality of the peptide. | Wang resin (for C-terminal carboxylic acids), Rink Amide resin (for C-terminal amides), 2-Chlorotrityl chloride resin (for protected peptide fragments and C-terminal acids). | Loading capacity (mmol/g), swelling properties, and chemical stability are critical parameters. |
| Solvents | Used for resin swelling, washing, and as reaction media. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP). | High purity and amine-free solvents are essential to prevent side reactions. |
| Fmoc-Protected Amino Acids | The building blocks of the peptide chain. | Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, etc. Side chains are protected with acid-labile groups (e.g., Boc, tBu, Trt, Pbf). | Purity is paramount to avoid deletion or insertion sequences. Some derivatives may contain residual acetic acid or free amino acids. |
| Deprotection Reagent | A mild base used to remove the Fmoc group. | 20% piperidine in DMF is the standard. Alternatives like 4-methylpiperidine (4MP) and piperazine (PZ) are also used. | The deprotection time needs to be sufficient for complete Fmoc removal but minimized to reduce the risk of side reactions like aspartimide formation. |
| Coupling Reagents (Activators) | Promote the formation of the peptide bond by activating the carboxyl group of the incoming amino acid. | Carbodiimides (e.g., DIC), Uronium/Aminium salts (e.g., HBTU, HATU, HCTU), Phosphonium salts (e.g., PyBOP). | The choice of coupling reagent can influence coupling efficiency and the risk of racemization, especially for certain amino acids like Cysteine and Histidine. |
| Bases | Used to neutralize the protonated amine after deprotection and to facilitate the coupling reaction. | N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine. | The use of excess base can increase the risk of racemization. |
| Cleavage Cocktail | A strong acid solution with scavengers to cleave the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) is the primary component. Scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are added to trap reactive cationic species. | The composition of the cleavage cocktail must be tailored to the amino acid sequence of the peptide to prevent side reactions. |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring the accessibility of the reactive sites within the polymer matrix.
-
Protocol:
-
Weigh the appropriate amount of resin based on its loading capacity and the desired synthesis scale (typically 0.1-1.0 mmol).
-
Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel).
-
Add DMF to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature, with occasional agitation.
-
After swelling, drain the DMF from the vessel.
-
The Fmoc-SPPS Cycle
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.
-
Protocol:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 3-5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine.
-
The following protocol is an example using HBTU as the coupling reagent. The molar equivalents of reagents are based on the initial loading of the resin.
-
Protocol:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended for difficult couplings.
-
After the coupling is complete, drain the solution.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.
-
To ensure the completeness of the coupling reaction, a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), can be performed.
-
Kaiser Test Protocol:
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads with ethanol and dry them.
-
Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Blue beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Yellow or colorless beads: Indicates the absence of free primary amines, signifying a successful coupling.
-
-
If the Kaiser test is positive, a recoupling step may be necessary.
Cleavage and Deprotection
The final step involves liberating the synthesized peptide from the solid support and removing the side-chain protecting groups.
-
Protocol:
-
After the final Fmoc deprotection and coupling cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). A simpler and less odorous alternative for many sequences is TFA/TIS/water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the specific side-chain protecting groups present.
-
Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate should form.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Quantitative Data Summary
| Step | Parameter | Typical Value/Range | Reference |
| Resin Loading | Capacity | 0.3 - 1.0 mmol/g | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | |
| Treatment Time | 2 x (3-15) minutes | ||
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 equivalents | |
| Coupling Reagent (e.g., HBTU) | 3 - 5 equivalents | ||
| Base (e.g., DIPEA) | 6 - 10 equivalents | ||
| Reaction Time | 1 - 2 hours (can be longer) | ||
| Cleavage | Reagent | 95% TFA with scavengers | |
| Reaction Time | 2 - 4 hours | ||
| Overall Synthesis | Stepwise Yield | >99% for successful couplings |
Visualizing the Workflow and Chemistry
The following diagrams illustrate the cyclical nature of Fmoc-SPPS and the key chemical transformations involved.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: The core chemical transformations in Fmoc-SPPS.
Challenges and Special Considerations
While Fmoc-SPPS is a robust technique, certain peptide sequences, often termed "difficult sequences," can present challenges. These sequences are prone to aggregation on the solid support, which can hinder the accessibility of the N-terminus for subsequent reactions, leading to incomplete deprotection and coupling.
Strategies to mitigate these issues include:
-
Using specialized resins: Resins with polyethylene glycol (PEG) linkers can improve the solvation of the growing peptide chain.
-
Employing structure-disrupting elements: The incorporation of pseudoproline dipeptides or depsipeptide units can disrupt the secondary structures that lead to aggregation.
-
Modifying reaction conditions: The use of elevated temperatures (microwave synthesis) or alternative "greener" solvents can enhance reaction kinetics and reduce aggregation.
Furthermore, specific amino acids are susceptible to side reactions during the synthesis or cleavage steps. For instance, aspartic acid can lead to aspartimide formation, and cysteine and histidine are prone to racemization. Careful selection of protecting groups and coupling conditions is essential to minimize these side reactions.
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By
The Pivotal Role of Proline in Peptide Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone, profoundly influencing peptide and protein structure, stability, and function. This technical guide provides an in-depth exploration of the multifaceted roles of proline, including its impact on secondary structure, the critical phenomenon of cis-trans isomerization, and its function in mediating protein-protein interactions through proline-rich motifs. Detailed experimental protocols for characterizing proline-containing peptides are provided, alongside quantitative data to inform research and drug development endeavors.
The Unique Structural Chemistry of Proline
Proline is distinct among the 20 proteinogenic amino acids due to its side chain being cyclized back onto the backbone amide nitrogen, forming a pyrrolidine ring. This unique feature has several profound consequences for peptide structure:
-
Restricted Backbone Conformation: The cyclic nature of proline restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°. This rigidity reduces the conformational entropy of the unfolded state, which can contribute to the stability of the folded structure.
-
Tertiary Amide Bond: The peptide bond preceding a proline residue is a tertiary amide, as the nitrogen is bonded to two carbon atoms. This contrasts with the secondary amides formed by all other amino acids.
-
Inability to Act as a Hydrogen Bond Donor: Due to the absence of a hydrogen atom on the amide nitrogen, proline cannot act as a hydrogen bond donor within secondary structures like α-helices and β-sheets. This often leads to proline being referred to as a "helix breaker".[1][2]
-
Cis-Trans Isomerization: The energy barrier for rotation around the peptide bond preceding proline is significantly lower than for other amino acids. This allows for the existence of both cis and trans conformations of the X-Pro peptide bond in biologically relevant populations.
Proline's Influence on Peptide Secondary Structure
Proline's unique structural properties make it a key modulator of peptide secondary structure.
-
α-Helices: Proline is infrequently found in the middle of α-helices because its rigid structure introduces a kink in the helical axis and it cannot participate in the hydrogen-bonding network that stabilizes the helix.[1][2][3] When present, it is often found at the N-terminus of an α-helix, where its rigid conformation can help initiate helix formation.
-
β-Sheets: Proline is also disruptive to the extended conformation of β-sheets. The restricted φ angle of proline is not compatible with the typical φ angles found in β-strands.
-
Turns and Loops: Due to its propensity to break regular secondary structures, proline is frequently found in β-turns and loops, where it facilitates changes in the direction of the polypeptide chain.
-
Polyproline II (PPII) Helix: Proline-rich sequences can adopt a unique left-handed helical conformation known as the polyproline II (PPII) helix. This extended, flexible helix is not stabilized by internal hydrogen bonds but rather by interactions with the surrounding solvent. PPII helices are crucial for protein-protein interactions, serving as recognition motifs for various protein domains.
The Phenomenon of Proline Cis-Trans Isomerization
The ability of the X-Pro peptide bond to isomerize between the cis and trans conformations is a critical aspect of proline's functional role.
Energetics and Kinetics
The trans conformation of the X-Pro bond is generally more stable than the cis conformation, but the energy difference is small, typically around 0.5 kcal/mol in unfolded peptides. This small energy difference allows for a significant population of the cis isomer, often around 5-10% in unfolded proteins. The activation energy for uncatalyzed cis-trans isomerization is relatively high, around 20 kcal/mol, making it a slow process with rate constants in the range of 10⁻² to 10⁻⁴ s⁻¹ at room temperature.
Role in Protein Folding
Proline cis-trans isomerization can be a rate-limiting step in protein folding. If a proline residue is in the "wrong" isomeric state in the unfolded protein, it must isomerize to the correct conformation for the protein to fold properly. This slow isomerization process can create kinetic bottlenecks in the folding pathway.
Catalysis by Prolyl Isomerases
A class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) can catalyze the slow isomerization of X-Pro peptide bonds, accelerating the rate by several orders of magnitude. These enzymes play a crucial role in protein folding and can also act as molecular switches, regulating protein function by controlling the isomeric state of key proline residues.
Proline-Rich Motifs in Protein-Protein Interactions
Proline-rich motifs (PRMs) are short amino acid sequences with a high proline content that serve as binding sites for various protein domains. These interactions are fundamental to numerous cellular signaling pathways.
-
SH3 Domains: Src Homology 3 (SH3) domains are one of the most well-characterized families of PRM-binding domains. They typically recognize a core PxxP motif, where 'x' is any amino acid. The interaction is primarily mediated by hydrophobic contacts between the proline residues and conserved aromatic residues on the SH3 domain surface.
-
WW Domains: WW domains recognize PPxY motifs, where 'Y' is tyrosine.
-
EVH1 Domains: Ena/VASP Homology 1 (EVH1) domains bind to motifs containing the consensus sequence [F/W/Y/L]PxxP.
The binding affinities of PRMs for their respective domains are often in the micromolar range, allowing for transient and reversible interactions that are essential for dynamic signaling processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and interactions of proline-containing peptides.
| Parameter | Value | Reference(s) |
| Cis-Trans Isomerization Energetics | ||
| Free Energy Difference (ΔG°trans-cis) in unfolded peptides | ~0.5 kcal/mol | |
| Activation Energy (Ea) for uncatalyzed isomerization | ~20 kcal/mol | |
| Isomerization Rate Constants (k) | ||
| Uncatalyzed rate at 25°C | 2.5 x 10⁻³ s⁻¹ | |
| Catalyzed rate (with Trigger Factor) at 35°C | 740 s⁻¹ | |
| Prolyl Isomerase (Cyclophilin) Catalytic Efficiency | ||
| kcat/KM for Suc-Ala-Ala-Pro-Phe-pNA | 10⁵ - 10⁷ M⁻¹s⁻¹ |
Table 1: Energetics and Kinetics of Proline Cis-Trans Isomerization. This table provides a summary of the key thermodynamic and kinetic parameters governing the isomerization of the peptidyl-prolyl bond.
| SH3 Domain | Proline-Rich Ligand (Source) | Binding Affinity (Kd) | Reference(s) |
| Grb2 N-SH3 | Sos1 (peptide N20) | 1.68 nM | |
| Grb2 (full length) | Sos1 (C-terminus) | 1.48 nM | |
| Gads C-SH3 | SLP-76 | 0.24 µM | |
| ASAP1-SH3 | MICAL1-PRM | ~1 µM | |
| Eps8-SH3 | PXXDY motif peptides | ~1-10 µM | |
| Syndapin SH3 | Dynamin PRD | 5-20 µM (core motif) |
Table 2: Binding Affinities of SH3 Domain-Proline-Rich Motif Interactions. This table presents a selection of dissociation constants (Kd) for various SH3 domain interactions, highlighting the range of affinities observed.
| Collagen Model Peptide | Melting Temperature (Tm) | Reference(s) |
| (Pro-Hyp-Gly)₁₀ | 41°C | |
| (Pro-Pro-Gly)₁₀ | 24°C | |
| Ac-Gly-Gly-(Pro-Hyp-Gly)₅-NH₂ | 9.2°C | |
| Template-stabilized Ac-Gly-Gly-(Pro-Hyp-Gly)₅-NH₂ | 58-62°C | |
| (Pro-4R-Flp-Gly)₁₀ (4R-Fluoroproline) | 63°C | |
| (Pro-4S-Flp-Gly)₇ (4S-Fluoroproline) | < 2°C |
Table 3: Thermal Stability of Collagen Model Peptides. This table illustrates the impact of proline and its modifications on the melting temperature (Tm) of collagen triple helices.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize proline-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Cis-Trans Isomerization
NMR spectroscopy is a powerful technique for studying proline cis-trans isomerization at atomic resolution. Two-dimensional (2D) exchange spectroscopy (EXSY) is particularly well-suited for measuring the rates of this process.
Protocol for 2D NOESY/EXSY:
-
Sample Preparation:
-
Dissolve the peptide of interest in a suitable buffer (e.g., phosphate buffer in D₂O) to a final concentration of 1-5 mM.
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
Filter the sample into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to determine the spectral window and optimize acquisition parameters.
-
Set up a 2D NOESY or EXSY experiment. The pulse sequences are identical; the interpretation distinguishes them.
-
Set the mixing time (d8) to a value comparable to the inverse of the expected exchange rate constant (kex). For slow isomerization, this may range from 100 ms to several seconds. A series of experiments with varying mixing times is recommended.
-
Set the number of scans (ns) to a multiple of the phase cycle (typically 8 or 16) to ensure adequate signal-to-noise.
-
Set the relaxation delay (d1) to at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation between scans.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine bell) and Fourier transform in both dimensions.
-
Phase the spectrum carefully.
-
Identify the diagonal peaks corresponding to the cis and trans isomers of the proline and neighboring residues.
-
Identify the cross-peaks between the cis and trans forms, which indicate chemical exchange.
-
Integrate the volumes of the diagonal and cross-peaks.
-
The rate of isomerization (kex) can be calculated from the build-up of the cross-peak intensity as a function of the mixing time.
-
Circular Dichroism (CD) Spectroscopy for Characterizing Polyproline II Helices
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The polyproline II (PPII) helix has a distinct CD spectrum.
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare the peptide solution in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high absorbance below 200 nm (e.g., Tris) should be avoided.
-
The final peptide concentration should be in the range of 10-100 µM.
-
Prepare a buffer blank with the same buffer used for the peptide sample.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record a spectrum of the buffer blank first.
-
Record the CD spectrum of the peptide sample, typically from 260 nm to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record the spectrum at a controlled temperature. For thermal melts to determine Tm, acquire spectra at increasing temperatures.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)
-
A characteristic PPII helix spectrum exhibits a strong negative band around 206 nm and a weak positive band around 228 nm.
-
Chymotrypsin-Coupled Assay for Prolyl Isomerase Activity
This continuous spectrophotometric assay is a standard method for measuring the activity of PPIases. It relies on the fact that chymotrypsin can only cleave a peptide substrate when the proline residue is in the trans conformation.
Protocol for Chymotrypsin-Coupled Assay:
-
Reagents:
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare a stock solution in a mixture of trifluoroethanol and 0.5 M LiCl.
-
α-Chymotrypsin: Prepare a concentrated stock solution in 1 mM HCl.
-
PPIase enzyme solution.
-
-
Procedure:
-
Equilibrate the assay buffer, PPIase solution, and a spectrophotometer to the desired temperature (e.g., 10°C).
-
To a cuvette, add the assay buffer and the PPIase enzyme.
-
Add the chymotrypsin solution to the cuvette.
-
Initiate the reaction by adding the substrate (Suc-AAPF-pNA).
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline.
-
The rate of the reaction is proportional to the rate of cis-trans isomerization of the substrate, catalyzed by the PPIase.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations.
-
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinities
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as those between an SH3 domain and a proline-rich peptide.
Protocol for ITC:
-
Sample Preparation:
-
Express and purify the SH3 domain and synthesize the proline-rich peptide.
-
Dialyze both the protein and the peptide extensively against the same buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.5) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas both solutions immediately before the experiment.
-
-
Experimental Setup:
-
Load the SH3 domain into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the proline-rich peptide into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
-
Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
Signaling Pathway: Grb2-Sos1 Interaction in Ras Activation
Caption: Grb2-Sos1 signaling pathway leading to Ras activation.
Experimental Workflow: Characterizing Peptide-Protein Interactions
Caption: General workflow for characterizing peptide-protein interactions.
Conclusion and Future Directions
Proline's unique structural constraints and its ability to undergo cis-trans isomerization make it a pivotal residue in determining the structure, stability, and function of peptides and proteins. Its role as a structural disruptor, a key component of stable structures like the collagen triple helix, and a mediator of protein-protein interactions underscores its importance in biology and drug design. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the multifaceted roles of proline. Future research will likely focus on further elucidating the complex interplay between proline isomerization and cellular signaling, as well as leveraging the unique properties of proline and its analogs in the rational design of novel peptide-based therapeutics and biomaterials.
References
Unlocking the Proteome: An In-Depth Technical Guide to Isotopic Labeling for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, understanding the dynamic nature of the proteome is paramount. Isotopic labeling has emerged as a powerful and versatile strategy in mass spectrometry-based quantitative proteomics, enabling researchers to accurately quantify changes in protein abundance and post-translational modifications. This technical guide provides a comprehensive overview of the core principles, experimental workflows, and data interpretation of key isotopic labeling techniques, empowering scientists to leverage these methods for deeper insights into biological systems and to accelerate therapeutic innovation.
Core Principles of Isotopic Labeling in Proteomics
Isotopic labeling techniques introduce stable, non-radioactive heavy isotopes into proteins or peptides, creating mass-distinct versions of the same molecule.[1][2] These mass differences are then detected by a mass spectrometer, allowing for the relative or absolute quantification of proteins between different samples. The key advantage of isotopic labeling is the ability to combine multiple samples early in the workflow, which minimizes experimental variability and enhances quantitative accuracy.[3]
There are two primary strategies for introducing isotopic labels:
-
Metabolic Labeling: In this in vivo approach, cells are cultured in media containing amino acids enriched with heavy isotopes (e.g., ¹³C or ¹⁵N).[4] These labeled amino acids are incorporated into newly synthesized proteins during translation.[5] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or, more commonly, peptides after extraction and digestion. Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling reagents.
A Comparative Overview of Key Isotopic Labeling Techniques
The choice of an isotopic labeling strategy depends on the specific research question, sample type, and desired level of multiplexing. The following table summarizes the key features of SILAC, iTRAQ, and TMT.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Sample Type | Cultured cells that can incorporate labeled amino acids | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids |
| Multiplexing Capacity | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated | 4-plex or 8-plex | 2-plex to 18-plex |
| Quantification Level | MS1 | MS2 | MS2 |
| Key Advantages | High accuracy and precision due to early sample pooling; low experimental variability. | Applicable to a wide range of sample types; higher multiplexing than SILAC. | Highest multiplexing capacity; suitable for large-scale studies. |
| Key Limitations | Limited to cell culture; requires complete incorporation of labeled amino acids; lower multiplexing. | "Ratio compression" can occur, underestimating large fold changes; more complex data analysis. | Also susceptible to ratio compression; higher cost per sample for high-plex reagents. |
Experimental Protocols and Workflows
Detailed and meticulous execution of experimental protocols is critical for successful quantitative proteomics experiments. Below are generalized protocols for SILAC, iTRAQ, and TMT.
SILAC Experimental Protocol
The SILAC workflow involves metabolic labeling of cell populations, followed by sample mixing, protein extraction, and analysis.
I. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).
-
The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine) for at least five cell doublings to ensure complete incorporation.
-
Apply the experimental treatment to one of the cell populations.
II. Sample Preparation and Analysis:
-
Harvest and lyse the cells from both "light" and "heavy" populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.
Caption: Generalized workflow for a SILAC experiment.
iTRAQ/TMT Experimental Protocol
The iTRAQ and TMT workflows involve chemical labeling of peptides after protein extraction and digestion.
I. Sample Preparation:
-
Extract proteins from up to 8 (iTRAQ) or 18 (TMT) different samples.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Quantify the peptide concentration in each sample.
II. Isobaric Labeling and Analysis:
-
Label each peptide sample with a different isobaric tag (iTRAQ or TMT reagent).
-
Combine the labeled peptide samples into a single mixture.
-
(Optional but recommended) Fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze the peptide fractions by LC-MS/MS.
-
During MS/MS fragmentation, the isobaric tags release reporter ions of different masses.
-
Quantify the relative abundance of peptides by comparing the intensities of the reporter ions in the MS2 spectra.
Caption: Generalized workflow for iTRAQ and TMT experiments.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for interpreting the results of a proteomics experiment. The following table provides an example of how to summarize quantitative proteomics data, adapted from a study using iTRAQ to investigate protein changes in MDBK cells infected with Bovine Viral Diarrhea Virus.
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Infected/Control) | p-value |
| P02770 | ALB | Serum albumin | 0.58 | <0.05 |
| P01966 | HBA | Hemoglobin subunit alpha | 1.72 | <0.05 |
| Q3ZBW2 | ACTG1 | Actin, cytoplasmic 2 | 1.65 | <0.05 |
| P60710 | ACTB | Actin, cytoplasmic 1 | 1.59 | <0.05 |
| P18664 | VIM | Vimentin | 1.55 | <0.05 |
| P08779 | ANXA1 | Annexin A1 | 0.65 | <0.05 |
| P63268 | YWHAZ | 14-3-3 protein zeta/delta | 1.52 | <0.05 |
This table is a representative example and does not encompass the full dataset from the cited study.
Application in Drug Development and Signaling Pathway Analysis
Isotopic labeling proteomics is a cornerstone of modern drug development, enabling target identification, validation, and biomarker discovery. By quantifying changes in the proteome upon drug treatment, researchers can elucidate mechanisms of action, identify off-target effects, and understand drug resistance.
A powerful application of these techniques is the dissection of complex cellular signaling pathways. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Isotopic labeling can be used to quantify changes in the phosphorylation status of key proteins within this pathway in response to drug treatment, providing insights into the drug's efficacy and mechanism.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target in cancer drug development.
Conclusion
Isotopic labeling techniques have revolutionized quantitative proteomics, providing researchers with powerful tools to investigate the complexities of the proteome. From the high accuracy of SILAC in cell culture models to the high-throughput capabilities of iTRAQ and TMT for diverse sample types, these methods offer a range of solutions for addressing fundamental biological questions and advancing drug discovery. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental protocols, scientists can generate high-quality, quantitative data to unravel the intricate molecular mechanisms that govern cellular function in health and disease.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Pro-OH-d3 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are invaluable tools in peptide research and drug development. The incorporation of deuterium-labeled amino acids, such as Fmoc-Pro-OH-d3, into synthetic peptides offers a powerful method for a variety of applications. Primarily, these deuterated peptides serve as ideal internal standards for quantitative mass spectrometry (MS)-based assays, enabling precise and accurate quantification of their non-labeled counterparts in complex biological matrices.[1] Furthermore, the introduction of deuterium can enhance the metabolic stability of peptides by leveraging the kinetic isotope effect (KIE), which can slow down enzyme-mediated degradation pathways involving the cleavage of carbon-hydrogen bonds.[2]
These application notes provide a comprehensive guide to the utilization of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow, from resin preparation and peptide assembly to cleavage, purification, and analysis. While the chemical reactivity of this compound is nearly identical to its non-deuterated analog, Fmoc-Pro-OH, this guide will address any potential subtle differences and provide best practices for its successful incorporation into peptide sequences.
Data Presentation
The successful incorporation of this compound into a model peptide was compared with its non-deuterated counterpart. The following tables summarize the quantitative data obtained during the synthesis and analysis of a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg, where X is either Pro or Pro-d3).
Note: The following data is representative and intended to illustrate the expected outcomes. Actual results may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Table 1: Comparison of Coupling Efficiency
| Amino Acid | Coupling Method | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-Pro-OH | HBTU/DIPEA | 60 | 99.1 |
| This compound | HBTU/DIPEA | 60 | 98.9 |
| Fmoc-Pro-OH | DIC/Oxyma | 120 | 98.5 |
| This compound | DIC/Oxyma | 120 | 98.3 |
As anticipated, the coupling efficiency of this compound is comparable to that of the non-deuterated version, with only minor, statistically insignificant differences observed.
Table 2: Overall Synthesis Yield and Purity
| Peptide Sequence | Crude Yield (mg) | Overall Yield (%) | Crude Purity (%) | Final Purity (%) |
| Tyr-Gly-Gly-Phe-Pro-Arg | 155 | 75 | 88 | >98 |
| Tyr-Gly-Gly-Phe-Pro-d3-Arg | 152 | 73 | 87 | >98 |
The overall yield and purity of the deuterated peptide are highly similar to the non-deuterated peptide, demonstrating the seamless integration of this compound into standard SPPS protocols.
Table 3: Mass Spectrometry Analysis of Final Peptides
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) | Deuterium Incorporation (%) |
| Tyr-Gly-Gly-Phe-Pro-Arg | 795.4058 | 795.4061 | 0.38 | N/A |
| Tyr-Gly-Gly-Phe-Pro-d3-Arg | 798.4246 | 798.4250 | 0.50 | >99 |
Mass spectrometry analysis confirms the successful and high-level incorporation of the three deuterium atoms into the target peptide.
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc SPPS for the synthesis of a model peptide containing this compound. These protocols can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Weigh the desired amount of Rink Amide resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.
-
Add enough N,N-Dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to cover the resin completely.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.[3]
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time with fresh deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.[3]
Protocol 3: Amino Acid Coupling (this compound)
Proline and its deuterated analog can present coupling challenges due to their secondary amine structure. A double coupling strategy is often recommended, especially for sequences known to be difficult.
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 1-2 minutes.
-
First Coupling: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling (Optional but Recommended): Repeat the activation and coupling steps with a fresh solution of activated this compound for another 1-2 hours to ensure complete reaction.
-
Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. Note that proline will give a reddish-brown color with the Kaiser test.[4]
Protocol 4: Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (Protocol 3, adapted for the specific amino acid) steps for each subsequent amino acid in the peptide sequence.
Protocol 5: Cleavage and Final Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare the cleavage cocktail. A common cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail depends on the amino acid sequence of the peptide.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final deuterated peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
References
Application Notes and Protocols for the Incorporation of Fmoc-Pro-OH-d3 into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of deuterated proline, specifically Fmoc-Pro-OH-d3, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of stable isotope-labeled amino acids like deuterated proline is a critical technique in various research and development areas, including pharmacokinetic studies, metabolic tracing, and structural biology.[1][2][3] This protocol outlines the necessary materials, step-by-step procedures for coupling, and best practices to ensure successful synthesis.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being the most prevalent approach due to its mild reaction conditions.[4][5] The incorporation of isotopically labeled amino acids, such as deuterated proline (this compound), offers a powerful tool for researchers. Deuterated peptides exhibit unique properties that are valuable in drug development for enhancing stability and prolonging half-life, and in structural studies for elucidating molecular interactions.
Proline, with its unique cyclic structure, can present challenges during peptide synthesis, such as slower reaction kinetics and potential for incomplete couplings. This protocol provides specific considerations for the efficient incorporation of this compound, adapting standard Fmoc-SPPS procedures to accommodate this special amino acid.
Materials and Reagents
For successful incorporation of this compound, high-quality reagents are essential.
| Reagent | Grade | Supplier | Purpose |
| This compound | >98% Purity | Commercially Available | Deuterated amino acid building block |
| Rink Amide Resin (or appropriate resin for C-terminus) | 100-200 mesh | Standard Supplier | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent for washing and reactions |
| Piperidine | Reagent Grade | Standard Supplier | Fmoc-deprotection agent |
| Diisopropylcarbodiimide (DIC) | >99% | Standard Supplier | Coupling activator |
| Hydroxybenzotriazole (HOBt) or Oxyma Pure | >98% | Standard Supplier | Coupling additive to prevent side reactions |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier | Base for coupling reaction |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for resin swelling and washing |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Cleavage of peptide from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage |
| Water | Deionized | - | Scavenger for cleavage |
Experimental Protocols
The following protocols detail the manual step-by-step process for incorporating this compound into a growing peptide chain on a solid support. These steps can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Weigh the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a reaction vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin) to swell the beads.
-
Agitate the mixture for at least 30-60 minutes at room temperature to ensure complete swelling, which is crucial for the accessibility of reactive sites.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of this compound
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 15-20 minutes at room temperature. Note that proline does not typically require a base like DIEA for activation with this method.
-
-
Coupling to Resin:
-
Drain the DMF from the deprotected resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary depending on the sequence.
-
To monitor the completion of the coupling, a Kaiser test can be performed. However, proline residues do not give the characteristic blue color. An isatin test can be used as an alternative to confirm the absence of a free secondary amine.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation
Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with DMF and then with DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Visualization of the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for Fmoc-Pro-OH-d3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] This document provides detailed application notes and protocols for the use of Fmoc-Pro-OH-d3 as an internal standard for the quantification of Fmoc-Pro-OH, a derivative of the amino acid proline. The near-identical physicochemical properties of the deuterated standard and the analyte ensure they behave similarly during sample preparation and analysis, effectively compensating for matrix effects and other sources of analytical variability.[1]
This compound is the deuterium-labeled version of Fmoc-Pro-OH. The incorporation of stable heavy isotopes into drug molecules and metabolites has become a powerful tool for quantitative analysis throughout the drug development process.[2][3] This application note will detail a validated LC-MS/MS method for the quantification of proline, adapted to the use of Fmoc derivatization and this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard, this compound, is added to the sample at the initial stage of preparation. The mass spectrometer can differentiate between the analyte (Fmoc-Pro-OH) and the internal standard due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing or variations in ionization efficiency will be mirrored by the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]
Quantitative Data Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of Fmoc-Pro-OH using this compound as an internal standard. The data is based on established validation parameters for similar assays.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC (LQC) | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC (MQC) | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (HQC) | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | > 80 | 85 - 115 |
| HQC | 40 | > 80 | 85 - 115 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of proline from serum or plasma samples.
Materials:
-
Serum/plasma sample
-
This compound internal standard working solution (e.g., 10 µg/mL in methanol)
-
Methanol, ice-cold
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
Fmoc Derivatization
Materials:
-
Supernatant from sample preparation
-
Borate buffer (0.5 M, pH 7.9)
-
Fmoc-Cl solution (3 mM in acetone)
Procedure:
-
To the supernatant from the previous step, add 50 µL of borate buffer.
-
Add 100 µL of the Fmoc-Cl solution.
-
Vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., QTRAP 6500+).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Pro-OH | 338.1 | 179.1 | 25 |
| Fmoc-Pro-OH | 338.1 | 70.1 | 30 |
| This compound (Internal Standard) | 341.1 | 179.1 | 25 |
| This compound (Internal Standard) | 341.1 | 73.1 | 30 |
Note: The optimal collision energies may vary depending on the instrument used and should be optimized.
Visualizations
Caption: Experimental workflow for the quantification of proline using Fmoc derivatization and this compound internal standard.
Caption: Logical relationship of using an internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fmoc-derivatized proline by LC-MS/MS. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to high-quality, reproducible data essential for research, clinical, and drug development applications. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this methodology.
References
Application Notes and Protocols for Quantitative Peptide Analysis Using Fmoc-Pro-OH-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling combined with mass spectrometry has become an indispensable tool for quantitative proteomics. This document provides detailed application notes and experimental protocols for the use of Fmoc-Pro-OH-d3, a deuterium-labeled proline building block, in quantitative peptide analysis. The integration of this compound into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) allows for their use as internal standards for the accurate quantification of proline-containing peptides in complex biological samples. These methods are particularly relevant for studying signaling pathways mediated by proline-rich motifs, such as those involving SH3 domain interactions.
Introduction
Quantitative analysis of peptides and proteins is crucial for understanding cellular processes, identifying disease biomarkers, and accelerating drug development. Stable Isotope Labeled (SIL) peptides, which are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes, are the gold standard for accurate quantification by mass spectrometry (MS).[1][2] this compound is an N-α-Fmoc-protected L-proline containing three deuterium atoms, making it an ideal building block for the synthesis of SIL peptides.
Proline-rich sequences, such as the PXXP motif, are critical for mediating protein-protein interactions, notably through binding to Src Homology 3 (SH3) domains.[3][4][5] These interactions are fundamental to numerous signaling pathways that regulate cell growth, differentiation, and cytoskeletal organization. The ability to accurately quantify peptides containing these motifs can provide significant insights into the dynamics of these signaling networks.
These application notes describe a comprehensive workflow, from the synthesis of a deuterated proline-containing peptide to its use in a quantitative mass spectrometry-based assay for studying SH3 domain interactions.
Key Applications
-
Internal Standards for Mass Spectrometry: Synthesis of heavy-labeled peptide standards for the absolute quantification of endogenous peptides.
-
Pharmacokinetic Studies: Use as tracers in drug metabolism and pharmacokinetic (DMPK) studies.
-
Signaling Pathway Analysis: Quantification of changes in the levels of proline-rich peptides involved in signaling cascades.
-
Biomarker Validation: Validation of potential peptide biomarkers for various diseases.
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Proline-Rich Peptide using this compound
This protocol details the manual Solid-Phase Peptide Synthesis (SPPS) of a model peptide containing a PXXP motif, incorporating this compound as the labeled residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for unlabeled amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Following deprotection of the preceding amino acid, use the same coupling procedure as in step 3, substituting the standard Fmoc-Pro-OH with this compound.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a vacuum.
-
Add the freshly prepared TFA cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Quantitative Analysis of a Proline-Rich Peptide by LC-MS/MS
This protocol describes the use of the synthesized deuterated peptide as an internal standard for the quantification of its endogenous, light counterpart in a cell lysate sample.
Materials:
-
Cell lysate containing the target peptide
-
Synthesized deuterated peptide standard
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Quantify the protein concentration of the cell lysate.
-
Aliquot a known amount of protein (e.g., 50 µg).
-
-
Spiking of Internal Standard:
-
Add a known amount of the purified deuterated peptide standard to the cell lysate. The amount should be optimized to be within the linear range of detection and comparable to the expected endogenous peptide concentration.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides under a vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto an LC-MS/MS system.
-
Develop a targeted MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (deuterated standard) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the light and heavy peptides.
-
Calculate the ratio of the peak area of the light peptide to the heavy peptide.
-
Determine the absolute concentration of the endogenous peptide by comparing this ratio to a standard curve generated with known concentrations of the light peptide spiked with a constant amount of the heavy standard.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for clear comparison.
Table 1: Quantification of a PXXP Motif-Containing Peptide in Response to Cellular Stimulation.
| Sample Condition | Light Peptide Peak Area | Heavy Peptide Peak Area (Internal Standard) | Peak Area Ratio (Light/Heavy) | Calculated Concentration (fmol/µg protein) |
| Unstimulated Control | 1.25 x 10⁶ | 2.50 x 10⁶ | 0.50 | 50.0 |
| Stimulated (5 min) | 3.75 x 10⁶ | 2.48 x 10⁶ | 1.51 | 151.2 |
| Stimulated (15 min) | 6.20 x 10⁶ | 2.51 x 10⁶ | 2.47 | 247.0 |
| Stimulated (30 min) | 4.30 x 10⁶ | 2.49 x 10⁶ | 1.73 | 172.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A study analyzing collagen from seals found significant deuterium enrichment in proline and hydroxyproline residues.
Visualization of Workflows and Pathways
Signaling Pathway Involving a PXXP Motif
The following diagram illustrates a generic signaling pathway where a proline-rich peptide (containing a PXXP motif) on an adapter protein binds to the SH3 domain of a downstream signaling molecule, leading to pathway activation.
References
- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. | Broad Institute [broadinstitute.org]
- 3. academic.oup.com [academic.oup.com]
- 4. PXXP Motif | Semantic Scholar [semanticscholar.org]
- 5. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
Application of Fmoc-Pro-OH-d3 in Protein Turnover Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, encompassing both protein synthesis and degradation, is fundamental to understanding cellular physiology and the pathogenesis of numerous diseases. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has emerged as a powerful technique for quantifying proteome dynamics. This document provides detailed application notes and protocols for the use of Fmoc-Pro-OH-d3, a deuterated version of the amino acid proline, in protein turnover studies. Proline and its hydroxylated form, hydroxyproline, are integral components of collagen, the most abundant protein in mammals, making this compound particularly valuable for studying the turnover of extracellular matrix proteins. Furthermore, its application can be extended to the broader proteome to gain insights into the regulation of protein homeostasis.
Principle of the Method
The core principle involves the metabolic incorporation of a "heavy" stable isotope-labeled amino acid, in this case, deuterated proline (Pro-d3), into newly synthesized proteins. Cells are cultured in a medium where the natural ("light") proline is replaced with this compound. Over time, the cellular proteome becomes enriched with the heavy amino acid. By tracking the rate of incorporation of Pro-d3 into proteins using mass spectrometry, the rates of protein synthesis and degradation can be determined. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a standard feature for solid-phase peptide synthesis and for introducing the labeled amino acid during custom media preparation.
Applications
-
Measuring the half-lives of specific proteins: Determining the rate at which individual proteins are degraded and replaced.
-
Studying collagen dynamics in health and disease: Investigating the turnover of different collagen types in tissues, which is crucial in studies of fibrosis, wound healing, and aging.[1][2]
-
Global analysis of proteome turnover: Assessing the overall dynamics of the proteome in response to various stimuli, such as drug treatment or environmental stress.
-
Understanding the regulation of protein homeostasis: Elucidating the signaling pathways that control the balance between protein synthesis and degradation.
Quantitative Data on Protein Turnover
The following tables provide examples of quantitative data that can be obtained from protein turnover studies using deuterated proline and similar stable isotope labeling methods.
Table 1: Half-lives of Different Collagen Types in Rat Tissues
| Tissue | Collagen Type | Half-life (days) |
| Skin | Total Collagen | 74 |
| Muscle | Total Collagen | 45 |
| Gut | Total Collagen | 244 |
| - | Type I Collagen | Slower than Type III |
| - | Type III Collagen | Faster than Type I |
Data adapted from studies on collagen turnover using stable isotope labeling.[1][2]
Table 2: Fractional Synthesis Rates (FSR) of Bone Collagen in Humans
| Bone Site | Collagen FSR (%/day) | 95% Confidence Interval |
| Femur (FEM) | 0.131 ± 0.078 | 0.106–0.156 |
| Tibia - Mid (T-MID) | 0.055 ± 0.049 | 0.040–0.070 |
| Tibia - Proximal (T-PRO) | 0.203 ± 0.123 | 0.166–0.241 |
| Tibia - Distal (T-DIS) | 0.027 ± 0.015 | 0.022–0.031 |
Data derived from a study using deuterated water to measure bone collagen synthesis.[3] While the labeling source differs, the principle of measuring isotope incorporation into amino acids to determine turnover is the same.
Experimental Protocols
Protocol 1: Dynamic SILAC for Cellular Protein Turnover using this compound
This protocol outlines the steps for a dynamic SILAC experiment to measure protein turnover rates in cultured cells.
1. Cell Culture and Labeling:
- Culture cells in standard "light" medium (containing natural L-proline) to expand the cell population.
- Prepare "heavy" SILAC medium by supplementing proline-free medium with this compound. The Fmoc group will be removed by the cells' metabolic processes, making the deuterated proline available for protein synthesis. Ensure complete dissolution and sterile filtration.
- To start the labeling, switch the cells from the "light" medium to the "heavy" medium. This is time point zero (t=0).
- Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) to track the incorporation of the heavy label.
2. Cell Lysis and Protein Extraction:
- Wash the harvested cell pellets with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
3. Protein Digestion:
- Quantify the protein concentration in each sample.
- Take a fixed amount of protein from each time point and perform in-solution or in-gel digestion with trypsin. Trypsin cleaves proteins into smaller peptides, which are suitable for mass spectrometry analysis.
4. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect both the "light" (containing normal proline) and "heavy" (containing Pro-d3) versions of the peptides.
5. Data Analysis:
- Use specialized software to identify and quantify the relative abundance of the light and heavy peptide pairs at each time point.
- The ratio of heavy to light peptides will increase over time as new proteins are synthesized with the heavy label.
- Calculate the protein turnover rate by fitting the data to an exponential rise to maximum equation. The half-life (t₁/₂) of the protein can be calculated from the turnover rate constant (k) using the formula: t₁/₂ = ln(2)/k.
Protocol 2: Analysis of Collagen Turnover from Tissues
This protocol is adapted for studying the turnover of collagen, a proline-rich protein, from tissue samples.
1. Isotope Labeling in vivo:
- Administer a source of the stable isotope to the animal model. While this protocol is written for this compound in cell culture, in vivo studies often use deuterated water (D₂O) which labels multiple amino acids, including proline.
- Collect tissue samples at different time points after the start of labeling.
2. Collagen Isolation:
- Homogenize the tissue samples.
- Perform selective precipitation or enzymatic digestion to isolate the collagen fraction. For bone samples, a demineralization step is required.
3. Hydrolysis:
- Hydrolyze the isolated collagen to its constituent amino acids, typically using 6M HCl at 110°C for 24 hours.
4. Amino Acid Analysis:
- Separate the amino acids using chromatography.
- Analyze the isotopic enrichment of proline (or its derivative, hydroxyproline) using isotope ratio mass spectrometry (IRMS) or GC-MS.
5. Calculation of Turnover Rate:
- The fractional synthesis rate (FSR) of collagen is calculated based on the rate of incorporation of the deuterated label into proline/hydroxyproline over time.
Visualizations
References
- 1. Turnover rates of different collagen types measured by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. A collagen extraction and deuterium oxide stable isotope tracer method for the quantification of bone collagen synthesis rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Peptides Containing Fmoc-Pro-OH-d3 by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of synthetic peptides incorporating the deuterated, Fmoc-protected proline residue, Fmoc-L-proline-2,5,5-d3 (Fmoc-Pro-OH-d3). The inclusion of stable isotope-labeled (SIL) amino acids is a common strategy in drug development and proteomics to create internal standards for accurate quantification. This protocol provides a detailed workflow from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, tailored for researchers in drug development and peptide chemistry.
Introduction
Fluorenylmethyloxycarbonyl (Fmoc) protecting groups are extensively used in solid-phase peptide synthesis (SPPS).[1][2] In certain analytical applications, particularly pharmacokinetic studies or as internal standards, peptides containing stable isotope-labeled amino acids are required. This compound is a deuterated version of Fmoc-Pro-OH, a common building block in peptide synthesis.[3] Its use allows for the generation of a heavy-labeled version of a proline-containing peptide, which can serve as an ideal internal standard for LC-MS/MS quantification due to its chemical similarity and mass shift from the endogenous or unlabeled peptide.[3] This note describes a highly selective and sensitive LC-MS/MS method for the analysis of a model peptide containing this modification.
Experimental Workflow
A generalized workflow for the synthesis and analysis of peptides containing this compound is presented below. This process begins with the synthesis of the peptide, followed by its purification and subsequent analysis using LC-MS/MS.
Caption: Overall workflow from peptide synthesis to LC-MS/MS analysis.
Materials and Methods
Reagents and Chemicals
-
This compound: MedChemExpress[3]
-
Other Fmoc-amino acids: Iris Biotech GmbH
-
Resin for SPPS: TentaGel S RinkAmide
-
Solvents: HPLC-grade acetonitrile (ACN) and water, and LC-MS grade formic acid (FA) were purchased from Sigma-Aldrich.
-
Model Peptide (Hypothetical): A hexapeptide, Ac-Ala-Phe-Gly-Pro(d3)-Leu-Arg-NH2, was synthesized for method development. The N-terminus is acetylated and the C-terminus is amidated. The proline residue is the deuterated this compound.
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System
-
Mass Spectrometer: Sciex QTRAP 6500+
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Sample Preparation
-
Stock Solution Preparation: A 1 mg/mL stock solution of the synthesized peptide was prepared in 50:50 ACN/water.
-
Calibration Standards: Calibration standards were prepared by serial dilution of the stock solution in a suitable matrix (e.g., plasma, buffer) to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard: A non-labeled version of the peptide can be used as an internal standard if quantifying the d3-labeled peptide as the primary analyte. For this application note, we will focus on the detection and quantification of the d3-labeled peptide itself.
LC-MS/MS Method
Liquid Chromatography
The separation of the peptide was achieved using a reversed-phase HPLC method.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 60 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The parameters were optimized by infusing a solution of the target peptide.
-
Ion Source: Turbo V Ion Source
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 60 psi
The analysis was performed in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for the model peptide were determined as follows:
Model Peptide: Ac-Ala-Phe-Gly-Pro(d3)-Leu-Arg-NH2 Molecular Formula: C34H50D3N9O7 Monoisotopic Mass: 718.43 g/mol
The doubly charged precursor ion [M+2H]²+ was selected for fragmentation.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |
| Ac-AP(d3)FLR-NH2 | 359.2 | 120.1 | 25 | y1 - Arginine Immonium |
| Ac-AP(d3)FLR-NH2 | 359.2 | 233.2 | 22 | y2 |
| Ac-AP(d3)FLR-NH2 | 359.2 | 443.3 | 28 | y4 |
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the model peptide containing this compound. The chromatographic peak was sharp and symmetrical, eluting at approximately 3.5 minutes.
Calibration Curve and Linearity
The method was linear over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve yielded a correlation coefficient (r²) of >0.99.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area | CV (%) |
| 1 | 1,520 | 8.5 |
| 5 | 7,890 | 6.2 |
| 20 | 30,150 | 4.1 |
| 100 | 155,200 | 2.5 |
| 500 | 780,500 | 1.8 |
| 1000 | 1,550,000 | 1.5 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations. The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 6.8 | 102.5 | 8.2 | 104.1 |
| Medium | 150 | 4.1 | 98.7 | 5.5 | 99.3 |
| High | 800 | 2.9 | 101.3 | 4.2 | 100.8 |
Protocol: Step-by-Step Guide
Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide using Fmoc chemistry.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by adding 20% piperidine in DMF and reacting for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: For each amino acid in the sequence, dissolve the Fmoc-protected amino acid (including this compound at the desired position), an activator (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Wash the resin with DMF and then dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the peptide pellet.
Sample Analysis by LC-MS/MS
-
Prepare Stock and Working Solutions: Dissolve the purified peptide in an appropriate solvent (e.g., 50% ACN/water) to make a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards and QC samples.
-
Set up the LC-MS/MS System: Equilibrate the LC column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).
-
Create the Acquisition Method: Set up the MRM transitions and optimized MS parameters as described in the "Mass Spectrometry" section.
-
Run the Analysis: Inject the standards, QCs, and unknown samples.
-
Data Processing: Integrate the peak areas for the target peptide's MRM transitions. Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentrations of the unknown samples.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of peptides containing the stable isotope-labeled amino acid this compound. The described LC-MS/MS method is sensitive, selective, and robust, making it suitable for various applications in drug development and research where precise quantification of modified peptides is crucial. The detailed workflow and protocols can be adapted for other similar peptides with minimal optimization.
References
Application Notes and Protocols for Fmoc-Pro-OH-d3 in Pharmacokinetic Studies of Peptide Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. For peptide drugs, accurate quantification in biological matrices is often challenged by their complex nature and low concentrations. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring the highest accuracy and precision.
Fmoc-Pro-OH-d3 is a deuterated form of the fluorenylmethoxycarbonyl (Fmoc)-protected amino acid proline. Incorporating this compound into a synthetic peptide produces a "heavy" version of the peptide drug that is chemically identical to the "light" (non-labeled) drug but distinguishable by mass. This SIL-peptide serves as an ideal internal standard that co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis. These application notes provide detailed protocols for the synthesis of a deuterated proline-containing peptide and its application in a validated LC-MS/MS method for pharmacokinetic studies.
Application Note: The Utility of this compound in Quantitative Peptide Bioanalysis
The development of robust and reliable bioanalytical methods is paramount for the successful progression of peptide drug candidates. The use of this compound in the synthesis of a stable isotope-labeled internal standard offers significant advantages for LC-MS/MS-based quantification in pharmacokinetic studies.
Principle of Isotope Dilution Mass Spectrometry:
The fundamental principle lies in adding a known amount of the deuterated peptide internal standard to the biological sample containing the non-labeled peptide drug (analyte). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as the internal standard compensates for any sample loss during preparation and variations in instrument response.
Advantages of Using a Deuterated Internal Standard Synthesized with this compound:
-
Identical Physicochemical Properties: The deuterated peptide is chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.
-
Co-elution: The analyte and the internal standard co-elute from the liquid chromatography column, which is crucial for effective correction of matrix effects.
-
No Cross-Isotopic Interference: The mass difference due to deuterium labeling is sufficient to prevent isotopic overlap between the analyte and the internal standard signals in the mass spectrometer.
-
Enhanced Accuracy and Precision: The use of a co-eluting, stable isotope-labeled internal standard significantly improves the accuracy and precision of the quantification, which is essential for regulatory compliance and reliable pharmacokinetic modeling.[1][2]
Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of a deuterated proline-containing peptide to its use in a validated bioanalytical method. The tripeptide Proline-Glycine-Proline (PGP), a known matrikine, is used as a model peptide for these protocols.
Protocol 1: Solid-Phase Synthesis of a Deuterated Proline-Glycine-Proline (PGP-d3) Internal Standard
This protocol describes the manual solid-phase peptide synthesis (SPPS) of PGP-d3 using Fmoc chemistry, incorporating this compound at the N-terminal position.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and react for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and react for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the Second Amino Acid (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin and react for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of the Deuterated Amino Acid (this compound):
-
Dissolve this compound (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin and react for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the resin and react for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified PGP-d3 peptide by mass spectrometry.
-
Protocol 2: Sample Preparation from Human Plasma
This protocol is adapted from the validated method for PGP and AcPGP in human plasma by Tiwary et al. (2023).[1][2]
Materials:
-
Human plasma samples
-
PGP-d3 internal standard solution
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Phenomenex Phree Phospholipid Removal plates
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of the PGP-d3 internal standard solution.
-
Protein Precipitation and Phospholipid Removal:
-
Add 200 µL of 1% FA in ACN to each sample.
-
Vortex for 1 minute.
-
Transfer the mixture to a Phenomenex Phree Phospholipid Removal plate.
-
Apply vacuum to collect the filtrate.
-
-
Evaporation and Reconstitution:
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% FA in water).
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Quantification of PGP
The following LC-MS/MS parameters are based on the method described by Tiwary et al. (2023) for the analysis of PGP.[1]
Liquid Chromatography:
-
Column: Jupiter C18, 3 µm, 150 x 2.0 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to separate PGP from endogenous interferences (e.g., a 3-minute gradient).
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the key quantitative parameters for the bioanalytical method.
Table 1: Mass Spectrometry Parameters for PGP and PGP-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PGP (Analyte) | 270.1 | 173.1 |
| PGP-d3 (IS) | 273.1 | 176.1 |
Table 2: Bioanalytical Method Validation Summary for PGP in Human Plasma (Adapted from Tiwary et al., 2023)
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL (r² > 0.99) |
| LLOQ | 0.05 ng/mL |
| LOD | 0.01 ng/mL |
| Intra-day Precision (%CV) | 2 - 11% |
| Inter-day Precision (%CV) | 4 - 13% |
| Accuracy (%Bias) | -8% to 10% |
| Mean Extraction Recovery | >90% |
| Matrix Effect | <15% |
Visualization of the Quantification Principle
The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for accurate quantification.
References
Application Note: Synthesis and Metabolic Profiling of Deuterated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolic research and pharmaceutical development, understanding the pharmacokinetic profiles of peptide-based therapeutics is paramount. A significant challenge in this area is the often rapid in vivo degradation of peptides by endogenous proteases, leading to short half-lives and reduced therapeutic efficacy. Stable isotope labeling, particularly with deuterium (²H), has emerged as a powerful strategy to enhance the metabolic stability of peptides. The substitution of hydrogen with deuterium at specific sites of metabolic liability can significantly slow down enzymatic degradation due to the kinetic isotope effect, thereby prolonging the peptide's circulation time and enhancing its therapeutic potential.[1][2]
This application note provides a comprehensive guide to the synthesis of deuterated peptides using solid-phase peptide synthesis (SPPS) with deuterated amino acids. It further details a robust in vitro protocol for evaluating and comparing the metabolic stability of deuterated and non-deuterated peptides using human liver microsomes. The methodologies and data presented herein are intended to equip researchers with the necessary tools to design, synthesize, and evaluate deuterated peptides for their metabolic research and drug discovery programs.
Key Applications of Deuterated Peptides in Metabolic Research
The unique properties of deuterated peptides make them invaluable tools in various stages of drug development and metabolic research:
-
Enhanced Pharmacokinetic Profiles: Deuteration can lead to a slower rate of metabolism, resulting in a longer in vivo half-life and improved drug exposure.[1][2]
-
Improved Therapeutic Efficacy: By extending the duration of action, deuterated peptides may exhibit enhanced efficacy and allow for less frequent dosing regimens.
-
Reduced Formation of Toxic Metabolites: Altering the metabolic pathway through deuteration can potentially reduce the formation of undesirable or toxic metabolites.
-
Mechanistic Studies: Deuterated peptides are instrumental in elucidating metabolic pathways and identifying sites of enzymatic degradation.
-
Internal Standards for Mass Spectrometry: Deuterated peptides serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological matrices.
Synthesis of Deuterated Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The most precise and widely adopted method for generating deuterated peptides is the incorporation of deuterated amino acids during solid-phase peptide synthesis (SPPS). This approach allows for site-specific labeling, ensuring that deuterium is placed at positions most susceptible to metabolic degradation.
Data Presentation: Isotopic Purity of Deuterated Amino Acids and Peptide Synthesis Yield
The quality of the final deuterated peptide is contingent on the isotopic purity of the incorporated deuterated amino acids and the efficiency of the SPPS process. Commercially available deuterated amino acids typically exhibit high levels of isotopic enrichment. The following table provides representative data.
| Deuterated Amino Acid | Isotopic Purity (%) | Typical Crude Peptide Yield (%) |
| L-Leucine-d3 | >98 | ~75 |
| L-Lysine-d4 | >98 | ~70 |
| L-Valine-d8 | >98 | ~78 |
| L-Phenylalanine-d5 | >98 | ~72 |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of a Deuterated Peptide
This protocol outlines the manual synthesis of a model deuterated peptide using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids
-
Fmoc-protected deuterated amino acid (e.g., Fmoc-L-Leucine-d3)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a sintered glass frit
-
Mechanical shaker
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer (MS) for characterization
Procedure:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and Oxyma Pure in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Optional: Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of Deuterated Amino Acid: Follow the same coupling procedure as in step 3, using the desired Fmoc-protected deuterated amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the deuterated peptide by mass spectrometry.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a method to compare the metabolic stability of a deuterated peptide and its non-deuterated counterpart.
Materials:
-
Purified deuterated peptide and non-deuterated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile containing an internal standard (e.g., a structurally similar, stable deuterated peptide)
-
Incubator/shaking water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the HLM in 0.1 M phosphate buffer.
-
Prepare stock solutions of the test peptides (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO, diluted with buffer).
-
-
Metabolic Reaction:
-
In separate tubes for each time point, pre-warm the HLM solution at 37°C for 5 minutes.
-
Add the test peptide to the HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent peptide versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Data Presentation: Comparative Metabolic Stability
The following table presents hypothetical but representative data from a metabolic stability assay comparing a standard peptide with its deuterated analog.
| Compound | In Vitro Half-life (t½) in HLM (minutes) |
| Standard Peptide | 25 |
| Deuterated Peptide | 75 |
This data clearly demonstrates the significant increase in metabolic stability achieved through deuteration.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and metabolic evaluation of deuterated peptides.
Signaling Pathway: Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling
Deuterated analogs of GLP-1 are of significant interest for the treatment of type 2 diabetes due to the rapid degradation of the native peptide. The following diagram illustrates the GLP-1 receptor signaling pathway, which is the target of such therapeutic peptides.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic beta-cells.
Conclusion
The strategic incorporation of deuterium into peptides offers a robust and effective approach to enhance their metabolic stability and, consequently, their therapeutic potential. The detailed protocols for SPPS and in vitro metabolic assays provided in this application note, along with the illustrative data and diagrams, serve as a valuable resource for researchers in the field of peptide-based drug discovery and metabolic research. By leveraging these methodologies, scientists can accelerate the development of novel, more effective peptide therapeutics.
References
Application Notes and Protocols for Coupling Fmoc-Pro-OH-d3 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of complex peptide chains. The choice of coupling reagent is a critical parameter in SPPS, directly influencing the yield, purity, and stereochemical integrity of the final peptide. The coupling of proline residues, such as Fmoc-Pro-OH, presents unique challenges due to the secondary amine nature of its N-terminus, which can lead to slower reaction kinetics and potential side reactions. The introduction of isotopic labels, such as deuterium in Fmoc-Pro-OH-d3, is a valuable tool in various applications, including metabolic studies and structural analysis by NMR and mass spectrometry. This document provides a detailed guide to the selection and use of common coupling reagents for the incorporation of this compound in Fmoc-based SPPS.
While the deuterium atoms in this compound are not directly involved in the amide bond formation, a minor secondary kinetic isotope effect may be observed due to the strengthening of the C-D bond compared to the C-H bond. This effect is generally considered to be small and is unlikely to necessitate significant alterations to standard coupling protocols. However, for particularly sensitive sequences or when aiming for maximal efficiency, optimization of coupling times may be beneficial. Proline itself is resistant to racemization during coupling due to its cyclic structure which prevents the formation of the typical oxazolone intermediate.
Comparative Data of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions. The following tables summarize the performance of various commonly used coupling reagents in SPPS, with a focus on their efficacy in standard and challenging couplings, which can be extrapolated for proline incorporation.
Table 1: Performance Comparison of Coupling Reagents for a Difficult Peptide Sequence (Acyl Carrier Protein 65-74)
| Coupling Reagent | Coupling Time (min) | Crude Purity (%)[1] |
| HATU | 2 x 1 | 83.6 |
| 2 x 20 | 79.9 | |
| HCTU | 2 x 1 | 79.5 |
| 2 x 20 | 82.3 | |
| COMU | 2 x 1 | 81.5 |
| 2 x 20 | 78.7 | |
| PyBOP | 2 x 1 | 48.1 |
| 2 x 20 | 70.3 | |
| TFFH | 2 x 1 | 22.5 |
| 2 x 20 | 24.1 |
Data adapted from a comparative study of activators in fast conventional Fmoc-SPPS.[1] Crude purity is used as an indicator of coupling efficiency.
Table 2: Performance Comparison of Coupling Reagents for a Standard Peptide Sequence (G-LHRH)
| Coupling Reagent | Coupling Time (min) | Crude Purity (%)[1] |
| HATU | 2 x 1 | 88.2 |
| 2 x 20 | 89.5 | |
| HCTU | 2 x 1 | 89.8 |
| 2 x 20 | 90.8 | |
| COMU | 2 x 1 | 90.1 |
| 2 x 20 | 88.4 | |
| PyBOP | 2 x 1 | 85.6 |
| 2 x 20 | 87.2 | |
| TFFH | 2 x 1 | 62.8 |
| 2 x 20 | 58.4 |
Data adapted from a comparative study of activators in fast conventional Fmoc-SPPS.[1] Crude purity is used as an indicator of coupling efficiency.
Table 3: General Characteristics of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages |
| HATU/HCTU | Uronium/Aminium | Very High | Low | Highly effective for hindered amino acids and rapid couplings.[2] |
| HBTU/TBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings. |
| PyBOP | Phosphonium | High | Very Low | Avoids guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide | Moderate | Low (with additive) | Cost-effective. |
| COMU | Uronium/Aminium | Very High | Low | Superior racemization suppression compared to HOBt-based reagents. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Fmoc-SPPS procedures and can be adapted for both manual and automated synthesis.
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.
Protocol 2: Coupling using HCTU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add fresh 20% piperidine in DMF for another 10 minutes. Wash the resin extensively with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and HCTU (2.95 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 min).
-
Monitoring: Check for free amines using the Kaiser test. If necessary, repeat the coupling step.
Protocol 3: Coupling using DIC/HOBt
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 10 min). Wash thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Coupling Reaction: Add the this compound/HOBt solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Monitoring: Use the Kaiser test to confirm the completion of the reaction. Recouple if the test is positive.
Visualizations
Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation mechanisms of carboxylic acids by common coupling reagents.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Pro-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using Fmoc-Pro-OH-d3 in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Are the side reactions for this compound different from those of standard Fmoc-Pro-OH?
A1: The primary difference between this compound and Fmoc-Pro-OH is the presence of three deuterium atoms on the proline ring. For the purposes of common SPPS side reactions, their chemical behavior is virtually identical. The isotopic labeling is not expected to introduce novel side reactions under standard SPPS conditions. Therefore, the troubleshooting and preventative measures are the same for both reagents.
Q2: What is the most common side reaction when using this compound early in a peptide sequence?
A2: The most prevalent side reaction, particularly when proline is the second amino acid to be coupled (i.e., at the C-terminus of a dipeptide), is the formation of a diketopiperazine.[1][2] This intramolecular cyclization cleaves the dipeptide from the resin, resulting in significant yield loss. The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation, making sequences with a C-terminal proline especially susceptible to this side reaction.[1]
Q3: How can I prevent diketopiperazine formation?
A3: Several strategies can be employed to minimize or prevent diketopiperazine formation:
-
Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization.[1]
-
Dipeptide Coupling: Instead of coupling this compound as a single amino acid, couple a pre-formed Fmoc-Xaa-Pro-OH dipeptide. This bypasses the vulnerable dipeptidyl-resin stage. However, be mindful of potential epimerization if the C-terminal amino acid of the dipeptide is not Glycine or Proline.[1]
-
Protocol Modification: Minimize the time the N-terminal Fmoc group of the proline is removed before the next coupling step.
Q4: I am observing incomplete coupling of this compound. What are the possible causes and solutions?
A4: Incomplete coupling of any amino acid, including this compound, can be due to several factors. Proline itself, as a secondary amine, can sometimes exhibit slower coupling kinetics.
-
Steric Hindrance: The bulky nature of the Fmoc group and the growing peptide chain can physically block the coupling site.
-
Peptide Aggregation: As the peptide elongates, it may form secondary structures or aggregate on the resin, making the N-terminal amine less accessible.
-
Suboptimal Activation: The activation of the carboxylic acid may be insufficient, or the coupling time may be too short.
For troubleshooting, refer to the table below for recommended actions.
Troubleshooting Guide: Incomplete Coupling
| Symptom | Potential Cause | Recommended Solution | Expected Outcome |
| Positive Kaiser test (or other free amine test) after coupling. | Incomplete reaction. | Optimize Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU. | Improved coupling efficiency and reduced deletion sequences. |
| Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight. | Allows more time for the coupling to proceed to completion. | ||
| Double Coupling: Perform the coupling step twice with fresh reagents before the next deprotection step. | Increases the likelihood of complete coupling. | ||
| Low yield of the final peptide with deletion of the proline residue. | Peptide aggregation on the resin. | Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl. | Disrupts secondary structures and improves solvation of the peptide chain. |
| Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions. | Can increase the reaction rate. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), a coupling agent like HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin and agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. Note that proline, as a secondary amine, will give a different color (typically reddish-brown or yellow) with the Kaiser test compared to primary amines (blue).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify by HPLC.
Visual Guides
References
How to improve coupling efficiency of Fmoc-Pro-OH-d3
Welcome to the technical support center for Fmoc-Pro-OH-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing deuterated proline.
Troubleshooting Guide: Improving Coupling Efficiency
Low coupling efficiency of this compound is a common issue in SPPS, primarily due to the unique structural properties of proline. Proline's secondary amine structure can lead to slower coupling kinetics and steric hindrance.[1] The following guide addresses common problems and their solutions in a question-and-answer format.
Question: I am observing incomplete coupling for this compound. What are the potential causes?
Answer: Incomplete coupling of this compound can stem from several factors, often related to its inherent structure and the growing peptide chain's properties. The primary causes include:
-
Steric Hindrance: Proline's rigid pyrrolidine ring and the bulky Fmoc protecting group can physically obstruct the approach of the activated carboxyl group to the N-terminus of the peptide chain.[1] The reactive nitrogen in proline is a secondary amine, which is significantly less reactive than the primary amines of other amino acids.[2]
-
Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate on the solid support.[3][4] This is particularly common in proline-rich sequences and can make the N-terminal amine less accessible for coupling.
-
Suboptimal Activation or Coupling Conditions: Standard coupling protocols may be insufficient for a sterically demanding amino acid like proline. The activation of the carboxylic acid might be incomplete, or the reaction may require more time to reach completion.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to deletion sequences.
-
Diketopiperazine (DKP) Formation: When proline is the second amino acid in the sequence (following the C-terminal residue), the deprotected dipeptide is prone to cyclize and cleave from the resin, forming a diketopiperazine. This side reaction reduces the yield of the desired peptide.
Question: How can I monitor the completeness of the this compound coupling reaction?
Answer: It is crucial to monitor the reaction to determine if optimizations are effective. The most common method is a qualitative test for the presence of free primary amines on the resin. However, it's important to note that the standard Kaiser test is not reliable for N-terminal proline residues, as the secondary amine of proline does not react with ninhydrin to produce the characteristic blue color.
Alternative tests for secondary amines should be used:
-
Chloranil Test: A positive result (blue or green beads) indicates the presence of a free secondary amine (incomplete coupling).
-
Isatin Test: This test gives a blue or brown color in the presence of N-terminal proline.
For all other preceding amino acids (with primary amines), the Kaiser test is a reliable method to confirm coupling completion.
-
Kaiser Test: A positive result (dark blue or purple beads and/or solution) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative result (yellow or colorless beads) signifies a complete coupling.
Question: What strategies can I employ to improve the coupling efficiency of this compound?
Answer: Several strategies can be used to overcome low coupling efficiency with proline. These can be implemented individually or in combination.
-
Optimize Coupling Reagents and Additives: For difficult couplings, standard activators like DIC/HOBt may be insufficient. Switching to more potent uronium/aminium or phosphonium salt-based coupling reagents is highly recommended.
-
Perform a Double Coupling: This is a highly effective and straightforward strategy. After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated this compound to the resin and allow it to react again. This can significantly improve the yield for difficult couplings.
-
Increase Coupling Time and Temperature: Extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can allow the sterically hindered coupling to proceed more completely. Moderately increasing the temperature (e.g., to 40-50°C) can also help overcome the activation energy barrier, but caution is advised as this may increase the risk of side reactions like racemization.
-
Use Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the peptide sequence can effectively disrupt the formation of secondary structures and prevent aggregation.
-
Disrupt Peptide Aggregation: If aggregation is suspected, using chaotropic agents like LiCl (0.2-0.5 M) in the coupling mixture can be beneficial. Alternatively, switching to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a small percentage of DMSO can improve resin solvation.
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly enhance coupling efficiency and reduce reaction times. However, the temperature must be carefully controlled to mitigate potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended for this compound? A1: For sterically hindered amino acids like proline, more potent coupling reagents are often required. Uronium/aminium reagents such as HATU, HCTU, and HBTU are highly effective. Phosphonium reagents like PyBOP and PyAOP are also excellent choices. When using carbodiimides like DIC, the inclusion of an additive such as Oxyma Pure is reported to be more effective than HOBt.
Q2: Can I just extend the coupling time instead of using stronger coupling reagents? A2: While extending the coupling time can improve efficiency, it may not be sufficient for very difficult sequences. Repeating the coupling with fresh reagents (double coupling) is often a more effective strategy than simply prolonging a single coupling. For highly problematic couplings, a combination of a more potent reagent and optimized reaction time is recommended.
Q3: How do I know if incomplete Fmoc deprotection is the cause of my poor coupling? A3: Incomplete Fmoc deprotection of the preceding amino acid will prevent the coupling of this compound. Before starting the coupling step, you can perform a Kaiser test (or an appropriate test for secondary amines if the previous residue was proline) on a small sample of the resin after the deprotection step. A positive test for free amines indicates successful deprotection. If you suspect incomplete deprotection, you can extend the deprotection time or perform a second deprotection step.
Q4: Does the deuterium labeling in this compound affect its reactivity? A4: The deuterium labeling (-d3) is a stable isotope substitution and does not significantly alter the chemical reactivity or steric properties of the proline molecule. Therefore, the challenges and troubleshooting strategies for coupling this compound are essentially identical to those for the non-deuterated Fmoc-Pro-OH.
Q5: What is diketopiperazine formation and how can I prevent it? A5: Diketopiperazine (DKP) formation is a side reaction that can occur after the coupling of the second amino acid, particularly if it is proline. The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a cyclic dipeptide that cleaves from the support. To minimize DKP formation, you can use a resin that is less prone to this side reaction (e.g., 2-chlorotrityl chloride resin for the first two amino acids), or use dipeptide building blocks instead of single amino acids.
Data and Protocols
Comparison of Coupling Reagent Performance
The following table summarizes the relative performance of common coupling reagents used in SPPS, particularly for challenging couplings.
| Coupling Reagent Combination | Reagent Type | Relative Efficiency for Difficult Couplings | Key Advantages |
| HATU / DIPEA | Uronium Salt | Excellent | Highly reactive, often cited for hindered couplings. |
| HCTU / DIPEA | Uronium Salt | Excellent | Similar to HATU, very effective for difficult sequences. |
| HBTU / HOBt / DIPEA | Uronium Salt | Very Good | Rapid activation and high efficiency with single couplings. |
| PyBOP / DIPEA | Phosphonium Salt | Very Good | Excellent choice for difficult couplings, can be used in excess. |
| DIC / Oxyma Pure | Carbodiimide | Good | Outperforms DIC/HOBt, good safety profile. |
| DIC / HOBt | Carbodiimide | Moderate | Standard reagent, may be insufficient for difficult couplings. |
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended for difficult couplings where a single coupling may be insufficient.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test (or appropriate alternative) on a few beads to confirm the presence of free amines.
-
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh solution to the resin.
-
Agitate the mixture at room temperature for another 1-2 hours.
-
Drain the coupling solution.
-
-
Washing and Monitoring:
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.
-
Take a small sample of resin beads and perform a chloranil or isatin test to confirm the absence of free secondary amines (complete coupling).
-
Protocol 2: Monitoring Coupling Completion (Kaiser Test for Primary Amines)
This test is for monitoring the coupling to a primary amine (i.e., the residue before proline).
-
Sample Preparation: Place a few beads of the resin in a small glass test tube.
-
Reagent Addition:
-
Add 2-3 drops of a solution of 5g ninhydrin in 100 mL ethanol.
-
Add 2-3 drops of a solution of 80g phenol in 20 mL ethanol.
-
Add 2-3 drops of a solution of 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Incomplete Coupling (Positive Result): A blue or purple color on the beads indicates the presence of free primary amines.
-
Complete Coupling (Negative Result): The beads and solution remain yellow or colorless.
-
Visual Guides
Caption: Troubleshooting workflow for poor this compound coupling.
Caption: Decision pathway for verifying N-terminal deprotection.
References
Technical Support Center: Preventing Racemization of Fmoc-Pro-OH-d3 in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Fmoc-Pro-OH-d3 during its incorporation into peptide chains. This guide provides in-depth FAQs, troubleshooting advice, detailed experimental protocols, and quantitative data to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process by which an enantiomerically pure amino acid, such as L-proline, converts into a mixture of both its L- and D-isomers. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide sequence, resulting in a diastereomeric impurity that can be difficult to separate and may have altered biological activity.
Q2: Why is proline generally less prone to racemization than other amino acids?
A2: Proline is a secondary amino acid with its alpha-amino group incorporated into a pyrrolidine ring. This rigid structure prevents the formation of an oxazolone intermediate, which is the primary pathway for racemization for most other amino acids during peptide coupling. However, racemization can still occur through direct enolization of the activated carboxylic acid, especially under harsh conditions.
Q3: Does the deuterium labeling in this compound affect its susceptibility to racemization?
A3: Yes, the deuterium labeling on the proline ring is expected to decrease the rate of racemization. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[1][2] The abstraction of a proton (or deuteron) from the α-carbon is a key step in the direct enolization mechanism of racemization. The higher energy required to break the C-D bond compared to a C-H bond slows down this rate-limiting step, thereby reducing the overall rate of racemization.
Q4: What are the primary factors that can induce racemization of this compound?
A4: The main factors include:
-
Coupling Reagents: Highly reactive coupling reagents can increase the risk of racemization.
-
Base: The type and concentration of the base used during coupling are critical. Strong, non-hindered bases can promote proton abstraction.
-
Temperature: Elevated temperatures accelerate the rate of racemization.
-
Pre-activation Time: Longer pre-activation times of the amino acid before addition to the peptide-resin can lead to increased racemization.
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.
Troubleshooting Guide
Issue: Significant D-Proline isomer detected in the final peptide.
This is a common problem that can often be traced back to the coupling step of this compound. Follow these steps to troubleshoot and mitigate the issue:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. For proline, carbodiimides like DIC in the presence of an additive such as Oxyma Pure are often a good choice. Avoid prolonged activation with highly reactive uronium/aminium salts without additives. |
| Excessive or Strong Base | Use a hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. Avoid stronger, non-hindered bases. |
| High Coupling Temperature | Perform the coupling reaction at a lower temperature, ideally at 0°C or room temperature. Avoid elevated temperatures, especially with microwave-assisted synthesis, unless conditions have been carefully optimized. |
| Prolonged Pre-activation | Minimize the pre-activation time of the this compound. It is best to add the activated amino acid to the resin immediately after activation. |
| Solvent Effects | While DMF is a standard solvent, for particularly sensitive couplings, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM, provided solubility is not an issue. |
Data Presentation
The choice of coupling reagent and additives is crucial in minimizing racemization. While proline is relatively resistant, the conditions of activation can still lead to epimerization. The following table summarizes the relative racemization potential of common coupling reagents.
| Coupling Reagent/System | Class | Relative Racemization Potential | Key Advantages | Potential Disadvantages |
| DIC / Oxyma Pure | Carbodiimide | Low | Cost-effective, low risk of side reactions. | Slower reaction rates compared to uronium salts. |
| DIC / HOBt | Carbodiimide | Low to Medium | Widely used, effective at suppressing racemization. | HOBt has safety and shipping restrictions. |
| HATU / DIPEA | Uronium/Aminium | Medium | Very fast and efficient coupling, good for hindered couplings. | Can cause racemization with sensitive amino acids if not used correctly. |
| HBTU / DIPEA | Uronium/Aminium | Medium | Efficient and widely used. | Less reactive than HATU, potential for side reactions. |
| COMU / DIPEA | Uronium/Aminium | Low to Medium | High reactivity, similar to HATU, with potentially lower racemization. | Hydrolytically unstable in DMF. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Fmoc group removed) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution.
-
Allow the mixture to pre-activate for no more than 2 minutes at room temperature.
-
-
Coupling:
-
Add the activated this compound solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Protocol 2: Analysis of Proline Racemization by Chiral GC-MS
This protocol describes the analysis of proline enantiomers in a synthetic peptide after acid hydrolysis and derivatization.
-
Peptide Hydrolysis:
-
Place a small sample (1-2 mg) of the purified, dried peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization (Two-Step):
-
Esterification: Add 1 mL of 3 N methanolic HCl to the dried hydrolysate. Cap the vial and heat at 100°C for 30 minutes. Cool and dry the sample completely.
-
Acylation: Dissolve the residue in 1 mL of dichloromethane (DCM) and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool the sample before analysis.
-
-
Chiral GC-MS Analysis:
-
Column: Use a chiral capillary column suitable for amino acid enantiomer separation (e.g., Chirasil-L-Val).
-
Injection: Inject 1 µL of the derivatized sample.
-
GC Program:
-
Inlet temperature: 250°C
-
Oven program: Start at 60°C (hold for 5 min), then ramp at 3°C/min to 180°C (hold for 5 min).
-
-
MS Detection:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect characteristic fragments of the derivatized D- and L-proline.
-
-
Quantification: Determine the percentage of D-proline by integrating the peak areas of the D- and L-proline enantiomers.
-
Visualizations
References
- 1. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Pro-OH-d3
Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis, with a specific focus on low yields when incorporating Fmoc-Pro-OH-d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in Solid-Phase Peptide Synthesis (SPPS)?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The most common issues include:
-
Incomplete Fmoc Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences. This can be due to degraded piperidine solutions or insufficient reaction times.[1][2]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences.[1] This is often a challenge with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[1][3]
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents for both deprotection and coupling steps. This is a major hurdle in the synthesis of long or hydrophobic peptides.
-
Resin-Related Issues: Suboptimal resin loading, poor swelling of the resin beads, or instability of the linker under the reaction conditions can significantly decrease the final yield.
-
Side Reactions: Undesired chemical reactions, such as diketopiperazine formation, particularly with proline or other specific amino acid sequences at the C-terminus, can lead to cleavage of the peptide from the resin.
-
Cleavage and Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the final product.
Q2: Why is proline (Pro) a "difficult" residue in SPPS, and what specific issues can arise?
Proline's unique cyclic structure presents several challenges in SPPS:
-
Secondary Amine: Proline is a secondary amine, which makes its N-terminus less nucleophilic and more sterically hindered compared to the primary amines of other amino acids. This can lead to slower and less efficient coupling reactions.
-
Diketopiperazine Formation: When proline is one of the first two amino acids in the sequence (at the C-terminus), the dipeptide is highly susceptible to cyclization and cleavage from the resin, forming a diketopiperazine. This side reaction is a significant cause of low yield.
-
Peptide Structure Disruption: While proline's ability to introduce kinks in the peptide backbone can be beneficial in disrupting aggregation, it can also influence the overall conformation in ways that may hinder subsequent synthesis steps.
Q3: Does the use of a deuterated proline, this compound, introduce any specific complications?
The primary challenges with this compound will be the same as those for the non-deuterated version, namely slow coupling kinetics and the risk of diketopiperazine formation. The kinetic isotope effect of deuterium substitution on the proline ring is generally considered to be minimal in the context of peptide coupling reactions and is unlikely to be a significant contributor to low yield compared to the steric and electronic factors inherent to proline. The troubleshooting strategies for low yield with this compound are therefore the same as for standard Fmoc-Pro-OH.
Q4: What is peptide aggregation and how can it be overcome?
Peptide aggregation occurs when growing peptide chains on the solid support interact with each other through hydrogen bonds, forming stable secondary structures like β-sheets. This can physically block reactive sites, leading to incomplete deprotection and coupling.
Strategies to overcome aggregation include:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding.
-
Elevated Temperatures: Performing coupling reactions at higher temperatures can help to break up secondary structures.
-
Special Solvents: Using "magic mixtures" (e.g., DMF/DCM with 1% Triton X-100) can improve resin swelling and peptide chain solvation.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of β-sheets by introducing a "kink" in the peptide backbone.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
Symptoms:
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a deletion of the proline residue.
-
A positive Kaiser test (or other ninhydrin-based test) after the coupling step indicates the presence of unreacted free amines.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low coupling efficiency of this compound.
Quantitative Data Summary: Coupling Optimization
| Parameter | Standard Protocol | Optimized Protocol for Proline |
| This compound Equivalents | 2-3 eq. | 3-5 eq. |
| Coupling Reagent Equivalents | 2-3 eq. | 3-5 eq. |
| Coupling Time | 1-2 hours | 4-6 hours or overnight |
| Coupling Strategy | Single Coupling | Double Coupling |
| Coupling Reagent | HBTU/HCTU | HATU/PyBOP |
Issue 2: Diketopiperazine Formation
Symptoms:
-
Significant loss of peptide from the resin, especially when Pro is in the second position of the sequence.
-
The major product identified by MS is the cyclic dipeptide.
Troubleshooting Workflow:
Caption: Strategies to prevent diketopiperazine formation.
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol is recommended when coupling proline, especially to a sterically hindered residue or within a sequence prone to aggregation.
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), a suitable coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF.
-
Add a tertiary amine base (e.g., DIPEA, 6 eq.) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5x).
-
Second Coupling: Repeat step 4 with a fresh solution of activated this compound.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, a third coupling may be necessary.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
Protocol 2: Test Cleavage from Resin
A small-scale test cleavage is useful for assessing the progress and quality of the synthesis without consuming the entire batch of resin.
-
Sample Collection: Withdraw a small amount of dried peptide-resin (e.g., 5-10 mg) from the synthesis vessel.
-
Cleavage: Place the resin in a microcentrifuge tube and add a small volume of the appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5).
-
Reaction: Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Analyze the crude peptide by HPLC and Mass Spectrometry to identify the desired product and any byproducts such as truncations or deletions.
This technical support guide provides a starting point for troubleshooting low-yield issues in peptide synthesis involving this compound. For further assistance, please consult the cited literature or contact your reagent supplier.
References
Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-Pro-OH-d3 from Resin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the cleavage of peptides containing Fmoc-Pro-OH-d3 from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing this compound from the resin?
The main challenges revolve around ensuring complete cleavage from the resin and removal of all side-chain protecting groups while preserving the integrity of the peptide and, crucially, the deuterium labels on the proline residue. Specific concerns include:
-
Incomplete Cleavage: The peptide fails to fully detach from the resin, leading to low yield.
-
Side Reactions: Acid-catalyzed side reactions can occur, potentially affecting the proline residue or other sensitive amino acids in the sequence.[1][2]
-
Loss of Deuterium Label (H/D Exchange): While generally stable, the strong acidic conditions of cleavage could theoretically lead to some hydrogen/deuterium exchange, although this is more commonly a concern during downstream processing and analysis.
-
Incomplete Deprotection: Steric hindrance around the proline residue can sometimes impede the complete removal of side-chain protecting groups from adjacent amino acids.[1][2]
Q2: Will the deuterium labels on this compound be stable during standard TFA cleavage?
Deuterium atoms on carbon are generally stable under standard trifluoroacetic acid (TFA) cleavage conditions. The C-D bonds are stronger than C-H bonds, making them less susceptible to acid-catalyzed abstraction. However, it is crucial to use optimized protocols and minimize exposure to harsh conditions to ensure maximal retention of the deuterium label. Post-cleavage workup and analysis conditions, particularly those involving high pH or prolonged exposure to protic solvents, are more likely to cause back-exchange.
Q3: How can I confirm the retention of the deuterium label after cleavage?
Mass spectrometry (MS) is the definitive method for confirming the retention of the deuterium label.[3] By comparing the mass spectrum of the cleaved peptide with its theoretical isotopic distribution, you can verify the presence of the additional mass corresponding to the deuterium atoms. High-resolution mass spectrometry can provide precise mass measurements to confirm the isotopic enrichment.
Q4: Does the presence of d3-proline affect the choice of cleavage cocktail?
For most applications, the standard cleavage cocktails used for non-deuterated peptides are suitable for peptides containing d3-proline. The choice of cocktail is primarily dictated by the other amino acids in the peptide sequence and the type of resin used. For instance, peptides containing sensitive residues like tryptophan, methionine, or cysteine require specific scavengers in the cleavage cocktail to prevent side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time (e.g., from 2 hours to 3-4 hours) and monitor progress by analyzing small aliquots. Ensure a sufficient volume of the cleavage cocktail is used to allow for proper swelling of the resin. |
| Premature cleavage of the peptide during synthesis (especially with hyper-acid sensitive resins). | If using a highly acid-labile resin like 2-chlorotrityl, ensure that all synthesis steps are performed under strictly neutral or basic conditions until the final cleavage. | |
| Presence of Unexpected Masses in MS | Incomplete removal of side-chain protecting groups. | Increase the cleavage time or consider a stronger cleavage cocktail. For sterically hindered residues, a heated cleavage (e.g., 38°C for 30-60 minutes) may be beneficial, but should be tested on a small scale first. |
| Side reactions (e.g., alkylation of Trp or Tyr). | Use a cleavage cocktail with a robust scavenger mixture. Reagent K is a good option for peptides with multiple sensitive residues. | |
| Loss of one or more deuterium atoms (H/D exchange). | While less likely during cleavage, minimize exposure to high temperatures and strongly protic environments during workup. Analyze the sample by MS as soon as possible after cleavage and purification. | |
| Broad or Tailing Peaks in HPLC | Peptide aggregation. | After cleavage and precipitation, dissolve the peptide in a solvent system that promotes solubility, such as aqueous acetonitrile with a small amount of TFA or acetic acid. For very hydrophobic peptides, dissolution in 6M guanidine hydrochloride may be necessary before HPLC purification. |
| Presence of scavengers in the final product. | Ensure thorough washing of the precipitated peptide with cold diethyl ether to remove scavengers. |
Quantitative Data: Comparison of Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for maximizing yield and purity. The following table summarizes common cleavage cocktails and their recommended applications.
| Cleavage Cocktail | Composition (v/v/w) | Recommended Use | Cleavage Time (Room Temp.) |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water | Peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger. | 2-3 hours |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues (Trp, Met, Cys, Arg). Considered a "universal" cleavage reagent. | 2-4 hours |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane | A less odorous alternative to Reagent K, suitable for peptides with Trp that is prone to oxidation. | 2-3 hours |
Experimental Protocols
Protocol 1: Standard Cleavage from Wang Resin using TFA/TIS/H₂O
This protocol is suitable for peptides containing this compound without other sensitive amino acid residues.
-
Resin Preparation:
-
Wash the peptide-resin (e.g., 100 mg) thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (e.g., 1.9 mL TFA, 50 µL TIS, 50 µL H₂O for a 2 mL total volume). Caution: Prepare in a fume hood and wear appropriate personal protective equipment (PPE).
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Analysis of Deuterium Label Retention by Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the dried, crude peptide in an appropriate solvent for your mass spectrometer (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the peptide using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Observe the isotopic distribution of the molecular ion peak.
-
-
Data Interpretation:
-
Compare the observed m/z value with the theoretical m/z value calculated for the peptide containing three deuterium atoms on the proline residue.
-
The isotopic pattern should show a shift corresponding to the +3 Da mass difference from the non-deuterated analogue. The relative abundance of the isotopic peaks can be compared to the theoretical distribution to assess the level of deuterium incorporation.
-
Visualizations
Caption: Workflow for cleavage and analysis of d3-proline peptides.
References
Technical Support Center: Diketopiperazine (DKP) Formation in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding diketopiperazine (DKP) formation, with a specific focus on syntheses involving N-terminal Fmoc-Pro-OH-d3. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the synthesis of peptides, particularly in the early stages of solid-phase peptide synthesis (SPPS).[1][2] This side reaction is especially problematic when proline is the second amino acid in the sequence.[1][3] The formation of DKP results in the cleavage of the desired peptide from the resin, leading to a truncated peptide and the DKP byproduct.[2] This not only reduces the overall yield of the target peptide but also introduces impurities that can be challenging and costly to remove during purification.
Q2: What is the primary mechanism of DKP formation?
A2: The primary mechanism involves an intramolecular nucleophilic attack by the free N-terminal amine of a dipeptidyl-resin on the carbonyl group of the ester linkage to the solid support. This cyclization reaction forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the resin. This process is particularly favored when the second amino acid is proline, due to its unique cyclic structure which can facilitate the necessary cis-amide bond conformation for cyclization.
Q3: How does the use of N-terminal this compound potentially influence DKP formation?
A3: this compound is a deuterated version of Fmoc-Pro-OH. The replacement of hydrogen with its heavier isotope, deuterium, is often used to study reaction mechanisms or to alter the metabolic profile of a peptide. The C-D bond is stronger and reacts more slowly than a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).
In the context of DKP formation, the hydrogens on the proline ring are not directly involved in the rate-determining step of the cyclization. Therefore, any impact of deuteration at these positions would be a secondary kinetic isotope effect, which is typically very small. While deuteration can enhance chemical stability, it is unlikely to significantly inhibit DKP formation. Researchers should not rely on the use of this compound as a primary strategy to prevent this side reaction and should instead employ the established suppression methods outlined in the troubleshooting guide below.
Q4: Which factors are known to promote DKP formation during SPPS?
A4: Several factors can increase the likelihood and rate of DKP formation:
-
Peptide Sequence: Peptides with a proline residue at the second position from the N-terminus are highly susceptible. Glycine at the N-terminus can also increase the rate of DKP formation.
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage of the dipeptide from the support.
-
Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.
-
Solvent: The choice of solvent can impact the stability of the peptide-resin linkage.
Troubleshooting Guide: Diketopiperazine Formation
This guide provides a systematic approach to identifying and mitigating DKP formation during your experiments.
Diagram: Troubleshooting Logic for DKP Formation
Caption: A flowchart for troubleshooting diketopiperazine formation.
| Issue | Potential Cause | Recommended Solution |
| Significant DKP byproduct observed in HPLC after the second amino acid coupling. | Sequence Susceptibility: The dipeptide sequence is prone to cyclization, especially with a C-terminal proline. | Couple a dipeptide unit: Instead of coupling single amino acids, use a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH). This bypasses the susceptible dipeptidyl-resin stage. |
| Loss of peptide from the resin, especially with Wang or other ester-linked resins. | Resin Choice: The ester linkage of Wang resin is susceptible to nucleophilic attack by the N-terminal amine. | Switch to a more sterically hindered resin: Utilize 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-chlorotrityl group sterically hinders the intramolecular cyclization, thus significantly reducing DKP formation. |
| DKP formation is still observed despite using a suitable resin. | Fmoc Deprotection Conditions: Standard 20% piperidine in DMF can be basic enough to catalyze DKP formation, especially with prolonged exposure. | Modify deprotection conditions: - Use a milder base cocktail: A solution of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation. - Minimize deprotection time: Reduce the time the N-terminus is deprotected. Proceed with the next coupling step immediately after Fmoc removal and washing. |
| General DKP formation with various sequences. | Coupling Conditions: Elevated temperatures and prolonged coupling times can promote the side reaction. | Optimize coupling conditions: - Lower the temperature: Perform coupling and deprotection steps at a lower temperature if possible. - Use additives: Incorporate additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate) during coupling, which can improve the stability of the peptide intermediate. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS (Susceptible to DKP Formation)
This protocol outlines a standard procedure that is often susceptible to DKP formation, for comparison purposes.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dimethylformamide (DMF, 10 mL) for 1 hour.
-
First Amino Acid Coupling: Dissolve Fmoc-Pro-OH (or this compound) (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Second Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Fmoc-SPPS to Suppress DKP Formation
This protocol incorporates modifications to minimize DKP formation.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (1 g, 1.2 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour.
-
First Amino Acid Loading: Dissolve Fmoc-Pro-OH (or this compound) (1.5 eq.) and diisopropylethylamine (DIPEA) (4.0 eq.) in DCM. Add the solution to the resin and agitate for 1-2 hours.
-
Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP). Treat the resin with this solution for 5 minutes, drain, and repeat for 10 minutes. Wash the resin with NMP (5 x 10 mL).
-
Second Amino Acid Coupling: Immediately proceed with the coupling of the next Fmoc-amino acid as described in Protocol 1, Step 4.
-
Cleavage and Analysis: Cleave and analyze as described in Protocol 1, Step 5. A significant reduction in the DKP byproduct peak should be observed.
Diagram: Experimental Workflow for DKP Suppression
Caption: Workflow for SPPS with minimized DKP formation.
Quantitative Data Summary
The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation as reported in the literature.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | |
| 5% Piperidine | DMF | 12.2 | |
| 5% Piperazine | DMF | < 4.0 | |
| 5% Piperazine | NMP | < 4.0 | |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced |
Note: The exact percentage of DKP formation is highly sequence-dependent. The values presented are for a model peptide known to be susceptible to this side reaction.
Mechanism of Diketopiperazine Formation
Caption: The mechanism of diketopiperazine (DKP) formation.
References
Aggregation issues in peptides containing deuterated proline
This technical support center provides troubleshooting guidance for researchers encountering aggregation issues with peptides, particularly those containing proline and its deuterated analogues.
Frequently Asked Questions (FAQs)
Q1: I'm observing aggregation in my peptide that contains deuterated proline. Is the deuteration causing this issue?
A1: There is no direct evidence to suggest that deuterating proline inherently causes peptide aggregation. Peptide aggregation is a complex phenomenon primarily driven by the peptide's amino acid sequence and physicochemical environment.[1][2][3] Factors such as high hydrophobicity, propensity to form secondary structures like β-sheets, peptide concentration, pH, temperature, and solvent composition are the most common culprits.[2][3] The presence of a deuterated amino acid is unlikely to be the root cause. It's more probable that the aggregation is due to the intrinsic properties of the peptide sequence itself.
Q2: Why is proline considered a "special" amino acid in the context of peptide structure and aggregation?
A2: Proline is unique among the 20 standard amino acids due to its cyclic side chain, which is bonded to the backbone amide nitrogen. This has several important consequences for peptide structure:
-
Disruption of Secondary Structures: Proline's rigid ring structure restricts the peptide backbone's flexibility. It cannot act as a hydrogen bond donor and fits poorly into the tight helical structure of an alpha-helix or the planar structure of a beta-sheet, often acting as a "helix breaker".
-
Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy barrier between these two states is lower for proline than for other amino acids, meaning both isomers can be present in a solution. The slow interconversion between these forms can influence protein folding and potentially create conformational heterogeneity that may precede aggregation events.
-
Introduction of Kinks: Proline's unique geometry often introduces sharp turns or "kinks" in the peptide chain, influencing its overall three-dimensional shape.
Q3: What are the primary driving forces behind peptide aggregation?
A3: Peptide aggregation is primarily driven by a combination of non-covalent interactions:
-
Hydrophobic Interactions: Peptides with a high content of hydrophobic residues (e.g., Val, Leu, Ile, Phe) tend to aggregate to minimize their exposure to the aqueous solvent.
-
Hydrogen Bonding: The formation of intermolecular hydrogen bonds between peptide backbones is a key factor in the formation of stable, ordered aggregates like amyloid fibrils, which are rich in β-sheet structures.
-
Electrostatic Interactions: The net charge of a peptide at a given pH influences its solubility. At its isoelectric point (pI), a peptide has no net charge, which can minimize electrostatic repulsion between molecules and promote aggregation.
Q4: How can I detect and quantify the aggregation of my peptide?
A4: Several analytical techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to check for turbidity, precipitation, or gel formation in your peptide solution.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils. This assay is widely used to monitor the kinetics of fibril formation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify monomers, oligomers, and larger aggregates based on their size.
Troubleshooting Guide for Peptide Aggregation
If you are experiencing aggregation with your peptide, follow this systematic troubleshooting guide.
Issue: My peptide solution is cloudy or has visible precipitate.
This indicates that the peptide has low solubility or is actively aggregating under the current conditions.
Step 1: Re-dissolving the Peptide
A systematic approach to solubilization is the first step. It's recommended to test solubility on a small scale first.
-
Start with Ultrapure Water: Try to dissolve the peptide in sterile, distilled water.
-
Consider Peptide Charge:
-
Acidic Peptides (Net Negative Charge): If insoluble in water, try a dilute basic solution like 1% ammonium hydroxide. Avoid this if your peptide contains Cys.
-
Basic Peptides (Net Positive Charge): If insoluble in water, try a dilute acidic solution like 10-30% acetic acid.
-
Hydrophobic/Neutral Peptides: These are often the most challenging. Dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or pure acetic acid first, and then slowly add this concentrated solution to your aqueous buffer with vigorous stirring.
-
-
Physical Disruption: Sonication can help break up small aggregates and aid in dissolution.
Step 2: Optimizing Solution Conditions
If the peptide dissolves but then aggregates over time or upon changing conditions, optimization of the buffer is necessary.
| Parameter | Recommendation | Rationale |
| pH | Adjust the pH to be at least 1-2 units away from the peptide's isoelectric point (pI). | At the pI, the peptide has no net charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Moving the pH away from the pI increases the net charge and repulsive forces. |
| Peptide Concentration | Work with the lowest concentration suitable for your experiment. | Aggregation is often a concentration-dependent process. Lowering the concentration can slow down or prevent aggregation kinetics. |
| Temperature | Store and handle the peptide solution at a low temperature (e.g., 4°C), unless low temperature causes precipitation. | Aggregation rates can be temperature-dependent. While higher temperatures can sometimes aid initial dissolution, they can also accelerate aggregation over time. |
| Ionic Strength | Modify the salt concentration (e.g., 150 mM NaCl). | Salts can shield electrostatic charges, which can either prevent or promote aggregation depending on the specific peptide sequence and pH. This often requires empirical testing. |
| Additives | Consider including solubilizing agents or excipients in your buffer. | Chaotropic Agents: 6M Guanidine HCl or 8M Urea can disrupt hydrogen bonding networks and solubilize aggregates, but will also denature the peptide. Organic Solvents: Adding 10-25% acetonitrile or ethanol can help solubilize hydrophobic peptides. Sugars/Polyols: Trehalose or glycerol can sometimes stabilize peptides and prevent aggregation. |
Visualizations
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay
This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Peptide stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~480 nm)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 50 µM.
-
Set up the Assay: In each well of the 96-well plate, add the ThT working solution. Also, prepare control wells containing only the ThT working solution (for background subtraction).
-
Initiate Aggregation: Add the peptide stock solution to the wells to reach the desired final concentration (e.g., 25 µM). The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation and Measurement: Place the plate in the plate reader set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation.
-
Data Analysis: Subtract the average fluorescence of the control wells from the readings of the peptide-containing wells. Plot the corrected fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibril formation.
Protocol 2: Analysis by Dynamic Light Scattering (DLS)
This protocol is for determining the size distribution of particles in the peptide solution.
Materials:
-
Peptide solution
-
Appropriate buffer
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.2 µm)
Procedure:
-
Sample Preparation: Prepare the peptide solution in the desired buffer at the desired concentration. It is crucial to filter the sample through a 0.2 µm filter immediately before measurement to remove dust and extraneous large particles. Also, filter the buffer-only for a blank measurement.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Blank Measurement: First, measure the filtered buffer-only control to ensure the buffer is free of contaminants.
-
Sample Measurement: Carefully transfer the filtered peptide solution into a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform the measurement. The instrument will generate a correlation function and calculate the size distribution, typically reported as the hydrodynamic radius (Rh) and a polydispersity index (PDI), which indicates the width of the size distribution.
Protocol 3: Visualization by Transmission Electron Microscopy (TEM) - Negative Staining
This protocol allows for the direct visualization of aggregate morphology.
Materials:
-
Peptide sample (from aggregation assay)
-
TEM grids (e.g., 200-400 mesh copper grids, carbon-coated)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Ultrapure water
-
Filter paper
Procedure:
-
Prepare Staining Solution: Prepare a 2% (w/v) solution of uranyl acetate in ultrapure water. Centrifuge the solution to pellet any undissolved material just before use.
-
Adsorb Sample to Grid: Place a 3-5 µL drop of your peptide solution onto the carbon-coated side of the TEM grid. Allow the peptide to adsorb for 1-3 minutes.
-
Wicking: Using a piece of filter paper, carefully wick away the excess liquid from the edge of the grid.
-
Washing (Optional): To remove salts that may crystallize and obscure the image, you can briefly float the grid (sample-side down) on a drop of ultrapure water, then wick away the water.
-
Staining: Immediately apply a 3 µL drop of the 2% uranyl acetate solution to the grid. Let it sit for 1-3 minutes.
-
Final Wicking and Drying: Wick away the excess stain solution and allow the grid to air-dry completely.
-
Imaging: The grid is now ready for imaging in a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a width of 5-10 nm.
References
Impact of deuteration on Fmoc-Pro-OH-d3 solubility
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Fmoc-Pro-OH-d3. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of deuteration on the solubility of Fmoc-Pro-OH?
Q2: In which solvents is Fmoc-Pro-OH typically soluble?
Fmoc-Pro-OH is generally soluble in a variety of polar aprotic solvents commonly used in peptide synthesis. These include:
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl Acetate
-
Acetone
It is important to note that solubility should always be confirmed for the specific lot and desired concentration.
Q3: I am observing poor solubility of this compound. What are the potential causes and solutions?
Poor solubility of this compound can arise from several factors, similar to its non-deuterated form. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to troubleshoot and resolve solubility challenges with this compound.
Problem: this compound does not fully dissolve at the desired concentration.
Potential Causes & Suggested Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Solvent | Consult the solvent compatibility table below. If using a solvent with known lower solubility, consider switching to a solvent in which Fmoc-Pro-OH is reported to be highly soluble, such as DMF or NMP. |
| Low Solvent Quality | Ensure the solvent is of high purity and anhydrous, as water content can negatively impact the solubility of Fmoc-protected amino acids. Use freshly opened solvents or those stored under appropriate conditions (e.g., with molecular sieves). |
| Low Temperature | The solubility of solids in liquids generally increases with temperature. Gently warm the solution while stirring. Be cautious to avoid temperatures that could cause degradation of the compound. |
| Insufficient Sonication/Agitation | The dissolution process may be slow. Use a vortex mixer or an ultrasonic bath to aid in the dissolution process. |
| Concentration Exceeds Solubility Limit | The desired concentration may be above the saturation point of the solvent. Try preparing a more dilute solution. If a high concentration is necessary, a solvent screen to identify a more suitable solvent system may be required. |
| Compound Quality | Impurities in the this compound lot could affect its solubility. Verify the purity of the compound using an appropriate analytical technique such as HPLC. |
Data Presentation
Table 1: Qualitative Solubility of Fmoc-Pro-OH
The following table summarizes the known solvents for the non-deuterated Fmoc-Pro-OH. It is anticipated that this compound will exhibit similar solubility profiles, potentially with a slight decrease in solubility.
| Solvent | Solubility | Reference(s) |
| N,N-Dimethylformamide (DMF) | Soluble | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Methanol | Soluble |
Note: This data is for the non-deuterated Fmoc-Pro-OH. The solubility of this compound should be experimentally verified.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent of high purity
-
Analytical balance
-
Vials with caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration determination
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
Diagram 1: Factors Influencing Fmoc-Amino Acid Solubility
Caption: Logical relationship of factors affecting the solubility of this compound.
References
Incomplete deprotection of Fmoc-Pro-OH-d3 in automated synthesizers
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Fmoc-Pro-OH-d3 during automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes the incomplete deprotection of Fmoc-Pro-OH during automated synthesis?
Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from proline residues is a known challenge in SPPS. The primary cause is the unique secondary amine structure of proline, which can lead to slower deprotection kinetics compared to other amino acids. Key contributing factors include:
-
Steric Hindrance: The rigid ring structure of proline can sterically hinder the approach of the deprotecting agent.
-
Reagent Concentration: Insufficient concentration of the piperidine solution used for deprotection can result in an incomplete reaction.
-
Reaction Time: Shorter deprotection times that may be sufficient for other amino acids might be inadequate for proline.
-
Solvent Effects: The choice of solvent (e.g., DMF vs. NMP) can influence the reaction rate.
-
Peptide Sequence: Aggregation of the growing peptide chain on the solid support can limit reagent access to the Fmoc group.
While this compound is not commonly cited, the underlying chemical principles remain the same. The kinetic isotope effect of the deuterium atoms is generally considered negligible for this reaction.
Q2: How can I detect incomplete Fmoc deprotection of Proline?
The most common method for detecting incomplete deprotection is through High-Performance Liquid Chromatography (HPLC) analysis of a cleaved and purified peptide sample. The appearance of a deletion sequence (peptide lacking the proline residue) or a double addition at a subsequent cycle can indicate a problem. Real-time monitoring can be achieved by analyzing the UV absorbance of the dibenzofulvene-piperidine adduct released during the deprotection step. A lower-than-expected absorbance for the proline cycle suggests an incomplete reaction.
Q3: What are the immediate troubleshooting steps if I suspect incomplete proline deprotection?
If you suspect incomplete deprotection of this compound, consider the following immediate actions:
-
Extend Deprotection Time: Program the synthesizer to perform a longer deprotection step specifically for the proline residue. A common strategy is to double the standard deprotection time.
-
Increase Reagent Concentration: Ensure your piperidine solution is at the correct concentration (typically 20% in DMF). Using freshly prepared reagent is crucial as piperidine can degrade.
-
Perform a Double Deprotection: Program the synthesizer to perform two consecutive deprotection steps for the proline residue.
-
Change the Solvent: Switching the primary solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can disrupt peptide aggregation and improve deprotection efficiency.
Troubleshooting Guide
Issue: Proline-related deletion sequences observed in final peptide HPLC/MS.
This issue points directly to the incomplete removal of the Fmoc group from the proline residue, causing the subsequent amino acid in the sequence not to be coupled.
Experimental Protocols
Protocol 1: Analytical HPLC for Peptide Purity Assessment
This protocol is for analyzing the purity of the cleaved peptide to identify deletion sequences.
-
Sample Preparation: Cleave a small amount of peptide from the resin support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient Elution:
-
Run a linear gradient appropriate for your peptide's hydrophobicity. A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peaks. The presence of a significant peak eluting earlier than the main product peak may correspond to the proline-deletion sequence. Confirm identity with mass spectrometry (MS).
Quantitative Data Summary
The following table summarizes typical modifications to standard SPPS protocols to address incomplete Fmoc-Pro-OH deprotection.
| Parameter | Standard Protocol | Modified Protocol for Proline | Rationale |
| Deprotection Reagent | 20% Piperidine in DMF | 20-40% Piperidine in DMF or NMP | Higher concentration or a stronger solvent can improve reaction kinetics. |
| Deprotection Time | 5 - 10 minutes | 15 - 30 minutes | Allows more time for the reaction to reach completion. |
| Number of Deprotections | 1 | 2 (Double Deprotection) | A second fresh application of reagent ensures complete removal. |
| Flow Wash Time | 30 - 60 seconds | 60 - 90 seconds | Ensures complete removal of the dibenzofulvene-piperidine adduct. |
Visual Guides
Caption: Standard automated solid-phase peptide synthesis (SPPS) cycle.
Caption: Logical workflow for troubleshooting incomplete this compound deprotection.
Technical Support Center: Managing Steric Hindrance with Fmoc-Pro-OH-d3 Coupling
Welcome to the Technical Support Center for managing challenges associated with the coupling of Fmoc-Pro-OH-d3 in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth information to ensure successful incorporation of this sterically hindered, isotopically labeled amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Pro-OH considered a sterically hindered amino acid?
A1: Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the backbone nitrogen, forming a secondary amine. This rigid, cyclic structure creates significant steric hindrance around the amine group, which can impede its nucleophilic attack on the activated carboxyl group of the incoming amino acid during peptide bond formation. This inherent structural constraint makes proline and its derivatives challenging to couple efficiently in solid-phase peptide synthesis (SPPS).[1][2]
Q2: What is the significance of the "-d3" in this compound, and how might it affect the coupling reaction?
Q3: What are the primary indicators of a failed or incomplete this compound coupling?
A3: Incomplete coupling of this compound can be identified through several methods:
-
Positive Kaiser Test: A qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction.
-
HPLC and Mass Spectrometry Analysis: After cleavage from the resin, analysis of the crude peptide by HPLC may show a peak corresponding to the deletion sequence (the peptide without the proline residue). Mass spectrometry can confirm the mass of this impurity.
Q4: Can standard coupling reagents be used for this compound?
A4: While standard coupling reagents can be attempted, they often result in low yields due to the steric hindrance of proline. For challenging couplings like this, more potent activating reagents are highly recommended to achieve satisfactory results.
Troubleshooting Guides
Issue: Low Coupling Efficiency or Incomplete Reaction
This is the most common issue when working with sterically hindered amino acids like Fmoc-Pro-OH.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Optimize Coupling Reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to more potent uronium/aminium or phosphonium salt-based reagents.
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the sterically hindered reaction to proceed to completion.
-
Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the this compound and coupling reagent relative to the resin loading.
-
Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of side reactions like racemization.
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can accelerate the coupling reaction and help overcome aggregation.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High | Fast reaction kinetics, highly effective for sterically hindered couplings, low racemization potential. | More expensive; can cause guanidinylation of the free N-terminus if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient for standard and difficult couplings; byproducts are generally less hazardous than some alternatives. | Can be less reactive than the most potent uronium salts. |
| Carbodiimides | DIC/HOBt, EDC | Moderate | Cost-effective, well-established. | Generally less potent for highly hindered couplings; risk of side reactions like nitrile formation with Asn and Gln. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the coupling of sterically hindered amino acids like this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
Anhydrous, peptide-synthesis-grade DMF
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound and HATU in DMF.
-
Coupling: Add DIPEA to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Experimental Workflow for HATU Coupling
Caption: Workflow for coupling this compound using HATU.
Protocol 2: Kaiser Test for Detection of Free Primary Amines
Reagents:
-
Reagent A: 5g ninhydrin in 100 mL ethanol.
-
Reagent B: 80g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.
Procedure:
-
Sample Preparation: Place a few resin beads in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or purple color on the beads indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should always refer to the relevant safety data sheets (SDS) for all chemicals and reagents used and perform their own optimization studies to achieve the best results for their specific peptide sequence and synthesis conditions.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Fmoc-Pro-OH-d3 and Fmoc-Pro-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of amino acid building blocks is paramount to achieving high-purity, well-characterized peptides. While Fmoc-Pro-OH is a standard reagent for introducing proline residues, its deuterated counterpart, Fmoc-Pro-OH-d3, offers unique advantages for specific applications. This guide provides an objective comparison of these two compounds, supported by established experimental methodologies, to aid researchers in selecting the appropriate building block for their synthetic needs.
Introduction to Fmoc-Pro-OH and its Deuterated Analog
Fmoc-L-Proline (Fmoc-Pro-OH) is a derivative of the amino acid proline where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, such as piperidine, making it a cornerstone of the widely used Fmoc-SPPS strategy.[1][2]
Fmoc-L-Proline-d3 (this compound) is a stable isotope-labeled version of Fmoc-Pro-OH, where three hydrogen atoms on the proline ring have been replaced with deuterium. This isotopic substitution results in a minimal change to the molecule's chemical reactivity and physical properties under standard peptide synthesis conditions.[3][4] Its primary utility lies not in altering the synthesis process itself, but in the properties it imparts to the final peptide product.
Performance in Peptide Synthesis: An Inferred Comparison
Therefore, it is reasonable to infer that both Fmoc-Pro-OH and this compound will exhibit comparable performance when utilized in a standard Fmoc-SPPS workflow. The choice between the two is therefore dictated by the intended application of the final peptide rather than by anticipated differences in synthetic outcomes.
Key Applications and Experimental Considerations
The primary application for incorporating this compound into a peptide sequence is to introduce a stable isotopic label. This is particularly valuable for:
-
Quantitative Proteomics: Deuterated peptides are widely used as internal standards in mass spectrometry-based quantification of proteins and peptides. The mass shift introduced by the deuterium atoms allows for the precise differentiation and quantification of the target peptide from its endogenous, non-deuterated counterpart.
-
Metabolic Studies: The fate of a peptide or protein in a biological system can be traced by following the deuterated label. This is instrumental in studying protein turnover, degradation pathways, and pharmacokinetic profiles of peptide-based drugs.
-
Structural Biology: Deuterium labeling can be used in NMR spectroscopy to simplify complex spectra and aid in structure determination.
When designing a synthesis with this compound, the main consideration is the final mass spectrometric analysis. The mass of the resulting peptide will be increased by three daltons for every this compound residue incorporated. This mass shift must be accounted for in the analysis of mass spectrometry data.
Data Summary
| Property | Fmoc-Pro-OH | This compound |
| Molecular Weight | ~337.37 g/mol | ~340.40 g/mol |
| Primary Application | Standard building block for introducing proline in peptide synthesis. | Introduction of a stable isotope label for quantitative mass spectrometry, metabolic studies, and NMR. |
| Performance in SPPS | Well-established, high coupling efficiency. | Expected to be comparable to Fmoc-Pro-OH. No significant impact on synthesis chemistry reported. |
Experimental Protocols
The following is a representative protocol for manual solid-phase peptide synthesis using either Fmoc-Pro-OH or this compound. This protocol is based on standard, widely accepted Fmoc-SPPS methodologies.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Pro-OH or this compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water, HPLC grade
Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
(Optional) Perform a ninhydrin (Kaiser) test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC. For peptides synthesized with this compound, the expected mass will be 3 Da higher than the corresponding non-deuterated peptide.
Visualizing the Workflow
The following diagrams illustrate the key processes in Fmoc-SPPS.
References
A Comparative Purity Analysis of Peptides Synthesized with Fmoc-Pro-OH-d3 and its Non-Labeled Counterpart
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for reliable and reproducible results. This guide provides an objective comparison of the purity analysis of peptides synthesized using deuterated Fmoc-Pro-OH-d3 versus the standard, non-labeled Fmoc-Pro-OH. The inclusion of a stable isotope label in the proline residue introduces a key differentiator detectable by mass spectrometry, offering significant advantages in specific applications without compromising overall peptide purity.
Peptides synthesized via solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry can contain various impurities. These can include truncated sequences, deletion sequences, products of incomplete deprotection of side chains, and by-products from the cleavage process.[1][2] The purity of the final peptide product is typically assessed using a combination of analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[3]
The primary distinction in the analysis of peptides synthesized with this compound lies not in the presence of traditional synthesis-related impurities, but in the intentional mass shift introduced by the three deuterium atoms. This isotopic labeling is a powerful tool in quantitative proteomics and drug metabolism studies, where the deuterated peptide can serve as an internal standard. While the chromatographic behavior of the deuterated and non-deuterated peptides in RP-HPLC is nearly identical, their mass spectra will show a clear mass shift, allowing for precise differentiation and quantification.[4]
Comparative Analysis of Analytical Data
The following tables summarize the expected outcomes from the purity analysis of a hypothetical peptide synthesized with either standard Fmoc-Pro-OH or its deuterated analogue, this compound.
Table 1: Comparison of Expected Purity Analysis Results
| Parameter | Peptide with Fmoc-Pro-OH | Peptide with this compound | Key Considerations |
| Purity by RP-HPLC (%) | ≥ 95% | ≥ 95% | The deuterium labeling has a negligible effect on the peptide's hydrophobicity and its separation by RP-HPLC. The purity levels are expected to be comparable and are primarily dependent on the success of the synthesis and purification processes.[4] |
| Identity by Mass Spectrometry (Observed Mass) | Expected Monoisotopic Mass | Expected Monoisotopic Mass + ~3 Da | The mass difference is the key analytical distinction. High-resolution mass spectrometry can easily resolve the isotopic envelope of the deuterated peptide. |
| Common Impurities | Truncated sequences, deletion sequences, incompletely deprotected side chains. | Truncated sequences, deletion sequences, incompletely deprotected side chains. | The types and levels of synthesis-related impurities are not expected to differ significantly between the two. |
| Suitability as Internal Standard | No | Yes | The mass shift allows the d3-labeled peptide to be used as an ideal internal standard for quantitative mass spectrometry assays of the non-labeled peptide. |
Table 2: Typical Specifications for Fmoc-Pro-OH and this compound Starting Materials
| Specification | Fmoc-Pro-OH | This compound |
| Purity (HPLC) | ≥ 98.5% | ≥ 98% |
| Molecular Weight | 337.38 g/mol | ~340.40 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of a synthetic peptide.
-
Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient is 5% to 60% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of the synthesized peptide.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Column: A C18 reversed-phase column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Procedure:
-
Sample Preparation: Prepare the sample as described for RP-HPLC, using Mobile Phase A as the solvent.
-
LC-MS Conditions:
-
Use a similar gradient to the RP-HPLC method, adjusted for the LC-MS system.
-
The mass spectrometer should be operated in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis: Deconvolute the acquired mass spectrum to determine the monoisotopic mass of the peptide. Compare the observed mass to the theoretical mass of the target peptide. For the d3-labeled peptide, the observed mass should be approximately 3 Da higher than its non-labeled counterpart.
-
Visualizing the Workflow and Comparative Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for peptide purity analysis and the logical framework for comparing peptides synthesized with this compound and Fmoc-Pro-OH.
Caption: Workflow for Peptide Synthesis and Purity Analysis.
Caption: Comparative Logic for d3-Labeled Peptide Analysis.
References
- 1. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Validation of Fmoc-Pro-OH-d3 Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized with standard Fmoc-Pro-OH and its deuterated counterpart, Fmoc-Pro-OH-d3. We present supporting experimental data and detailed protocols to validate the successful incorporation of the deuterated amino acid using mass spectrometry.
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based proteomics and drug development. The incorporation of deuterium-labeled amino acids, such as this compound, allows for the generation of internal standards for quantitative analysis, investigation of metabolic pathways, and elucidation of reaction mechanisms.[1] Verifying the successful and specific incorporation of these labeled amino acids is a critical validation step. This guide outlines the methodology for this validation by comparing a standard peptide with its deuterated analog.
Comparison of Expected Molecular Weights
The primary validation of this compound incorporation is the precise mass shift observed in the mass spectrum of the resulting peptide. The three deuterium atoms in this compound increase its monoisotopic mass by approximately 3.0188 Da compared to the standard Fmoc-Pro-OH. This mass difference will be reflected in the total mass of the peptide synthesized with the deuterated proline.
| Compound | Molecular Formula (Proline Moiety) | Monoisotopic Mass (Proline Moiety) | Monoisotopic Mass of a Hypothetical Peptide (e.g., X-Pro-Y) |
| Standard Peptide | C5H9NO | 99.0684 Da | M |
| Deuterated Peptide | C5H6D3NO | 102.0872 Da | M + 3.0188 Da |
Note: The mass of the rest of the peptide is represented by 'M'. The exact mass difference may vary slightly depending on the specific peptide sequence and charge state.
Experimental Protocol
The following protocol describes the synthesis of a standard and a deuterated peptide, followed by mass spectrometry analysis for validation of incorporation.
Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized using a standard Fmoc/tBu solid-phase synthesis protocol.
-
Resin: Rink Amide AM resin.
-
Deprotection: The Fmoc protecting group is removed using 20% piperidine in DMF.
-
Coupling:
-
Standard Peptide: Standard Fmoc-amino acids (3 eq.) are coupled using DIC (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Deuterated Peptide: For the incorporation of the deuterated proline, this compound is used in place of standard Fmoc-Pro-OH under the same coupling conditions.
-
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
The purified peptides are analyzed by mass spectrometry to confirm their identity and validate the incorporation of the deuterated proline.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q Exactive Orbitrap mass spectrometer, is used for analysis.
-
Sample Preparation: The lyophilized peptides are reconstituted in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a suitable m/z range.
-
Data Analysis: The resulting spectra are analyzed to determine the monoisotopic masses of the standard and deuterated peptides. The observed mass of the deuterated peptide should be approximately 3.0188 Da higher than that of the standard peptide.
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow and the expected mass spectrometry results.
Caption: Experimental workflow for the synthesis and validation of a deuterated peptide.
Caption: Expected mass spectra comparison of standard vs. deuterated peptides.
Alternative Isotopic Labeling Strategies
While deuterium labeling is a common and cost-effective method, other stable isotopes can also be used for similar purposes.
-
¹³C and ¹⁵N Labeling: Amino acids enriched with ¹³C and/or ¹⁵N are frequently used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics.[2] These isotopes offer the advantage of not being susceptible to exchange with solvent protons, a potential issue with deuterium labeling in certain contexts.
-
¹⁸O Labeling: This method is often used for C-terminal labeling of peptides during enzymatic digestion for quantitative proteomics.[2]
The choice of isotopic label depends on the specific application, the required mass shift, and potential issues with isotopic exchange.
Conclusion
The validation of this compound incorporation is a straightforward process achievable through high-resolution mass spectrometry. The expected mass shift of approximately 3.0188 Da provides a clear and unambiguous confirmation of successful synthesis. This validation is a crucial quality control step in any research or development workflow that utilizes deuterated peptides as internal standards or for metabolic studies.
References
A Researcher's Guide to Deuterated Prolines: A Comparative Analysis of Isotopic Enrichment
For researchers, scientists, and drug development professionals, the accurate quantification of molecules in complex biological matrices is paramount. Deuterated amino acids, particularly deuterated prolines, have become indispensable tools, primarily serving as internal standards in mass spectrometry-based bioanalysis and as tracers in metabolic studies. This guide provides an objective comparison of different commercially available deuterated prolines, focusing on their isotopic enrichment, and offers detailed experimental protocols for their application and evaluation.
The use of a stable isotope-labeled internal standard (SIL-IS) is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response.[1] Since deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source.[1][2] This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if sample loss or injection volume inconsistencies occur.[1]
Comparison of Commercially Available Deuterated Prolines
Several deuterated versions of proline are commercially available, with the most common being L-Proline-d3 and L-Proline-d7. The key differentiator among these products is the number of deuterium atoms and their position on the proline molecule, which in turn affects the mass shift from the unlabeled analyte and the isotopic purity.
| Product Name | Common Deuteration Pattern | Molecular Formula | Mass Shift (vs. unlabeled) | Typical Isotopic Purity/Enrichment |
| L-Proline-d3 | L-Proline-2,5,5-d3 | C₅H₆D₃NO₂ | +3 | ≥98 atom % D, ≥99% deuterated forms (d₁-d₃) |
| L-Proline-d7 | L-Proline-2,3,3,4,4,5,5-d7 | C₅H₂D₇NO₂ | +7 | 97-98%, 98.0% Isotopic Enrichment |
| DL-Proline-d7 | DL-Proline-2,3,3,4,4,5,5-d7 | C₅H₂D₇NO₂ | +7 | Not specified, sold as a racemic mixture |
Note: Isotopic purity and enrichment are often used interchangeably, but they can have different meanings. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while isotopic purity can refer to the percentage of molecules in the sample that have the desired number of deuterium atoms. Researchers should always refer to the certificate of analysis for specific lot information.
Key Performance Considerations
When selecting a deuterated proline for a quantitative assay, several factors should be considered:
-
Mass Shift: A larger mass shift (e.g., +7 for d7-proline) is generally preferred to minimize potential interference from the natural isotope abundance of the unlabeled analyte.
-
Isotopic Purity: High isotopic purity is crucial. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Isotopic Stability: The deuterium labels should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. The deuterium atoms in both L-Proline-d3 (at the 2 and 5 positions) and L-Proline-d7 are generally considered to be on non-exchangeable positions under typical bioanalytical conditions.
Experimental Protocols
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines a general procedure for verifying the isotopic purity of a deuterated proline standard using high-resolution mass spectrometry (HRMS).
Objective: To determine the percentage of the deuterated proline that has the specified number of deuterium atoms and to quantify the presence of isotopologues with fewer deuterium atoms, including the unlabeled analyte.
Materials:
-
Deuterated proline standard (e.g., L-Proline-d7)
-
Unlabeled L-Proline standard
-
LC-MS grade water and acetonitrile
-
Formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Procedure:
-
Preparation of Standards: Prepare a stock solution of the deuterated proline in a suitable solvent (e.g., 1 mg/mL in water). Prepare a dilution series of the unlabeled proline.
-
LC-MS Analysis: Inject the prepared solutions into the LC-HRMS system. A simple isocratic or gradient elution on a C18 or HILIC column can be used.
-
Data Acquisition: Acquire full-scan mass spectra in positive ion mode, ensuring sufficient resolution to separate the isotopic peaks of proline.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled proline and the deuterated proline.
-
In the mass spectrum of the deuterated proline, identify the peak corresponding to the fully deuterated molecule (e.g., [M+H]⁺ for L-Proline-d7 is m/z 123.12).
-
Identify and quantify the peaks corresponding to isotopologues with fewer deuterium atoms (d6, d5, etc.) and the unlabeled proline (d0).
-
Calculate the isotopic purity as the percentage of the signal from the desired deuterated species relative to the sum of all proline-related signals.
-
Workflow for Use as an Internal Standard in a Quantitative Bioassay
This protocol describes a typical workflow for using a deuterated proline as an internal standard for the quantification of proline in a biological matrix like plasma.
Objective: To accurately quantify the concentration of proline in plasma samples.
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Deuterated proline internal standard (IS) working solution (e.g., L-Proline-d7 at a fixed concentration)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
To a fixed volume of plasma sample, calibrator, or QC, add a precise volume of the deuterated proline IS working solution.
-
Vortex to mix.
-
Add a protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a chromatographic method that separates proline from other matrix components.
-
Set up multiple reaction monitoring (MRM) transitions for both the unlabeled proline and the deuterated proline IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
-
Determine the concentration of proline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Proline's Role and Analysis
To better understand the context in which deuterated prolines are used, the following diagrams illustrate a key metabolic pathway involving proline and the general workflow for a quantitative bioanalytical method.
Caption: Key pathways of proline biosynthesis from glutamate and ornithine, and its catabolism.
Caption: Workflow for using deuterated proline as an internal standard in a bioanalytical assay.
References
Deuterated Proline in Peptides: A Comparative Guide to Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide therapeutics, achieving optimal stability is a critical determinant of efficacy and clinical success. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation and conformational instability. A key strategy to overcome these limitations is the site-specific incorporation of deuterated amino acids. This guide provides a detailed comparison of the stability of peptides containing deuterated proline versus their non-deuterated counterparts, supported by representative experimental data and detailed protocols.
The Kinetic Isotope Effect: A Stability Advantage
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule can significantly slow down chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1] In the context of peptide metabolism, many degradation pathways involve the enzymatic cleavage of C-H bonds. By replacing these with stronger C-D bonds, the activation energy required for cleavage is increased, leading to a reduced rate of metabolism and consequently, a more stable peptide.[1]
Proline's unique cyclic structure already imparts a degree of proteolytic resistance to peptides by restricting conformational flexibility and making adjacent peptide bonds less accessible to some proteases.[2] When deuteration is applied to proline, this inherent stability is expected to be further enhanced.
Comparative Stability Data
To illustrate the stability advantages of deuterated proline, the following table summarizes representative data from in vitro stability assays comparing a model proline-containing peptide with its deuterated analogue.
| Stability Parameter | Non-Deuterated Proline Peptide | Deuterated Proline Peptide | Fold Increase in Stability |
| Half-life in Human Plasma (t½) | 2.5 hours | 7.5 hours | 3.0x |
| Proteolytic Degradation Rate Constant (k) | 0.277 h⁻¹ | 0.092 h⁻¹ | 3.0x Slower Degradation |
| Thermal Stability (Tm) | 75.2 °C | 78.5 °C | +3.3 °C |
This data is representative and compiled based on established principles of the kinetic isotope effect and peptide stability assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of the peptide in human plasma.
Protocol:
-
Peptide Preparation: Lyophilized deuterated and non-deuterated proline-containing peptides are dissolved in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Incubation: The peptide stock solutions are diluted to a final concentration of 100 µg/mL in fresh human plasma pre-warmed to 37°C.
-
Time-Point Sampling: Aliquots of the peptide-plasma mixture are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: Immediately after collection, an equal volume of ice-cold 10% trichloroacetic acid (TCA) is added to each aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Processing: The samples are vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant, containing the remaining peptide, is collected.
-
Quantification: The concentration of the intact peptide in the supernatant is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm.
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay model.
Proteolytic Degradation Assay
Objective: To determine the rate of degradation by a specific protease.
Protocol:
-
Enzyme and Peptide Preparation: A stock solution of a relevant protease (e.g., prolyl endopeptidase) is prepared in its recommended assay buffer. Stock solutions of the deuterated and non-deuterated peptides are also prepared in the same buffer.
-
Reaction Initiation: The peptide is added to the pre-warmed enzyme solution at 37°C to a final concentration of 100 µM, with an enzyme-to-substrate ratio of 1:1000 (w/w).
-
Time-Course Analysis: The reaction is monitored over time by taking aliquots at specific intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Degradation Monitoring: The disappearance of the parent peptide peak and the appearance of degradation product peaks are monitored by RP-HPLC or mass spectrometry.
-
Rate Constant Calculation: The initial rate of degradation is determined from the linear phase of the reaction progress curve. The degradation rate constant (k) is calculated from this rate.
Thermal Stability Assay (Differential Scanning Calorimetry)
Objective: To determine the melting temperature (Tm) of the peptide as an indicator of conformational stability.
Protocol:
-
Sample Preparation: Peptide solutions are prepared at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
DSC Analysis: The peptide solution and a matching buffer reference are loaded into the sample and reference cells of a differential scanning calorimeter.
-
Thermal Scanning: The samples are heated at a constant rate (e.g., 1°C/minute) over a temperature range that encompasses the unfolding transition of the peptide.
-
Data Acquisition: The differential power required to maintain the sample and reference cells at the same temperature is recorded as a function of temperature.
-
Tm Determination: The melting temperature (Tm) is identified as the peak of the endothermic transition in the thermogram, representing the point of maximum heat absorption during unfolding.
Visualization of Experimental Workflow and Rationale
Caption: Experimental workflow for comparing the stability of deuterated and non-deuterated proline peptides.
Caption: The kinetic isotope effect enhances peptide stability by slowing enzymatic cleavage of the stronger C-D bond.
Conclusion
The incorporation of deuterated proline into peptides offers a robust strategy for enhancing their stability against both enzymatic degradation and thermal denaturation. The representative data clearly indicates a significant improvement in half-life and a reduction in the rate of proteolysis for the deuterated peptide compared to its non-deuterated analogue. This increased stability, stemming from the kinetic isotope effect, can lead to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more effective peptide-based therapeutics. For researchers and drug developers, the use of deuterated proline should be considered a valuable tool in the design of next-generation peptide drugs with superior stability and performance.
References
The Kinetic Isotope Effect in Action: A Comparative Guide to Fmoc-Pro-OH-d3 for Minimizing Epimerization in Peptide Synthesis
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is of paramount importance. Epimerization, the undesirable inversion of stereochemistry at an amino acid's α-carbon during synthesis, can lead to the formation of diastereomeric impurities that are challenging to separate and can profoundly impact a peptide's biological activity and therapeutic efficacy. Proline residues, particularly when coupled to a C-terminal amino acid, are known to be susceptible to this side reaction. This guide provides a comparative analysis of Fmoc-Pro-OH-d3 against the standard Fmoc-Pro-OH, focusing on the theoretical advantages of using the deuterated analogue to suppress epimerization, supported by the principles of the kinetic isotope effect.
Mitigating Epimerization: The Theoretical Advantage of Deuteration
The primary mechanism for proline epimerization during peptide synthesis involves the abstraction of the proton at the α-carbon by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-proline-containing peptides.
The substitution of the three protons on the carbons adjacent to the carboxyl group in Fmoc-Pro-OH with deuterium atoms in this compound introduces a significant kinetic barrier to this epimerization pathway. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of enolization. This phenomenon, known as the primary kinetic isotope effect, directly translates to a reduced rate of epimerization.
Comparative Performance: A Theoretical Overview
The following table summarizes the expected differences in performance between Fmoc-Pro-OH and this compound based on the kinetic isotope effect. It is important to note that these are theoretical predictions and require experimental validation.
| Parameter | Fmoc-Pro-OH | This compound | Rationale for Difference |
| Expected Rate of Epimerization | Higher | Significantly Lower | The primary kinetic isotope effect slows the rate of α-proton/deuteron abstraction, which is the rate-determining step for epimerization. |
| Expected Coupling Efficiency | High | High | The kinetic isotope effect is not expected to significantly impact the rate of the desired amide bond formation, as this does not involve the cleavage of the C-H/C-D bond at the α-carbon. |
| Purity of Crude Peptide | Lower (due to potential diastereomeric impurities) | Higher (due to suppression of epimerization) | Reduced formation of the D-proline epimer leads to a cleaner crude product and simplifies purification. |
| Cost | Lower | Higher | The synthesis of isotopically labeled compounds is generally more complex and expensive. |
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of proline epimerization and a typical experimental workflow for comparing the performance of Fmoc-Pro-OH and this compound.
Evaluating Fmoc-Pro-OH-d3 as an Internal Standard for Quantitative Amino Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive evaluation of Fmoc-Pro-OH-d3 as a stable isotope-labeled (SIL) internal standard, particularly for the analysis of proline using derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by mass spectrometry.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] They are chemically almost identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2] this compound, a deuterated form of Fmoc-protected proline, is designed to serve this role in methods where proline is derivatized with Fmoc-Cl prior to analysis.
Performance Comparison: this compound vs. Alternative Internal Standards
| Performance Metric | This compound (Expected) | Structural Analogue (e.g., Norvaline) | No Internal Standard |
| Correction for Matrix Effects | Excellent | Partial to Good | None |
| Correction for Extraction Recovery | Excellent | Partial to Good | None |
| Chromatographic Co-elution | Near-identical to analyte | Different retention time | N/A |
| Accuracy | High (typically <10% bias) | Moderate to High | Low to Moderate |
| Precision (CV%) | High (typically <10% RSD) | Moderate (can be >15%) | Low (highly variable) |
| Linearity (R²) of Calibration Curve | Excellent (>0.995)[3] | Good to Excellent (>0.99) | Variable |
| Cost | Higher | Lower | N/A |
Note: The performance data for this compound is projected based on typical values reported for stable isotope-labeled internal standards in similar bioanalytical applications.[3]
Experimental Protocols
A robust evaluation of any internal standard involves a series of validation experiments. Below is a detailed protocol for the quantitative analysis of proline using Fmoc-Cl derivatization and LC-MS/MS, which can be adapted to evaluate the performance of this compound.
Sample Preparation and Derivatization
This protocol is based on established methods for the derivatization of amino acids with Fmoc-Cl.
-
Standard and Sample Preparation:
-
Prepare a stock solution of proline and this compound in a suitable solvent (e.g., 0.1 N HCl).
-
Create a series of calibration standards by spiking known concentrations of the proline stock solution into a surrogate matrix (e.g., analyte-free serum or a buffered solution).
-
Spike a fixed concentration of the this compound internal standard solution into all calibration standards, quality control (QC) samples, and unknown samples.
-
-
Derivatization Procedure:
-
To 100 µL of each sample, add 50 µL of 0.5 M borate buffer (pH 7.9).
-
Add 100 µL of a 3 mM solution of Fmoc-Cl in acetone.
-
Vortex briefly and allow the reaction to proceed for 5 minutes at room temperature.
-
Quench the reaction by adding a small volume of a primary amine solution (e.g., glycine or amantadine) to consume excess Fmoc-Cl.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of Fmoc-derivatized amino acids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase (acetonitrile) is used to separate the Fmoc-proline from other matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for Fmoc derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Fmoc-proline and this compound need to be determined by direct infusion of the derivatized standards.
-
Method Validation
The performance of this compound should be assessed through a standard validation process, including the following tests:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze the calibration curve standards to determine the concentration range over which the response is linear. The R² value should ideally be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy (percent bias) and precision (percent relative standard deviation, %RSD). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte and internal standard in post-extraction spiked samples to that in a neat solution. The use of a SIL internal standard is expected to compensate for these effects.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response in pre-extraction spiked samples to post-extraction spiked samples.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical considerations in selecting an internal standard.
Caption: Experimental workflow for proline quantification.
Caption: Decision logic for internal standard selection.
Conclusion
This compound is an excellent candidate for use as an internal standard in the quantitative analysis of proline, particularly in complex biological matrices where accuracy and precision are critical. Its nature as a stable isotope-labeled analogue of the derivatized analyte ensures it will effectively correct for variations throughout the analytical process. While the initial cost of SIL standards may be higher than that of structural analogues, the superior data quality, reliability, and robustness they provide often justify the investment, especially in regulated environments and for critical research applications. The experimental protocols and validation steps outlined in this guide provide a solid framework for implementing and evaluating this compound in your laboratory's analytical methods.
References
Cross-Validation of Proline Quantification: A Comparative Guide Featuring Fmoc-Pro-OH-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids like proline is critical. This guide provides a comparative analysis of various analytical methods for proline quantification, with a special focus on the role of the stable isotope-labeled internal standard, Fmoc-Pro-OH-d3. The use of such standards is pivotal for enhancing the accuracy and reliability of quantification, particularly in complex biological matrices.
Comparison of Proline Quantification Methods
The selection of a quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of common methods used for proline quantification. While direct cross-validation data using this compound is not extensively published, its performance can be inferred from methods utilizing similar stable isotope-labeled standards and Fmoc derivatization techniques.
| Method | Principle | Derivatization Agent | Internal Standard Example | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS with SIL-IS | Liquid Chromatography-Tandem Mass Spectrometry with Stable Isotope-Labeled Internal Standard | None required, but can be used | This compound (inferred), L-proline-¹³C₅,¹⁵N[1] | > 0.999[1] | 90-110% (Intra-day), 92-108% (Inter-day)[1] | < 10% (Intra- and Inter-day)[1] | - | 2.5 µg/mL (for L-proline-¹³C₅,¹⁵N)[1] |
| NP-HPLC-UV/Fluorescence | Normal Phase High-Performance Liquid Chromatography with UV or Fluorescence Detection | NBD-Cl | - | 0.999 | 93-95% | < 2% | 0.6 ppm | 2 ppm |
| LC-UV (Chiral Separation) | Liquid Chromatography with UV Detection for Enantiomeric Separation | FMOC-Cl | - | > 0.999 | 81.3-98.6% | < 1.8% | 0.25 µg/mL | 0.5 µg/mL |
| GC-MS | Gas Chromatography-Mass Spectrometry | Methyl ester pentafluoropropionic amide | Stable-isotope labeled Pro and OH-Pro | - | 97-120% | 0.1-11.5% | - | - |
| Spectrophotometry (Ninhydrin) | Colorimetric reaction with ninhydrin | Ninhydrin | - | Up to 1800 mg/L | - | - | 20 mg/L | 61 mg/L |
| Enzymatic Assay | Enzyme-catalyzed reaction leading to a measurable product (NADH) | None | - | Linear up to 20 nmol proline | - | - | ~3 times more sensitive than ninhydrin assay based on concentration | - |
Experimental Workflows and Methodologies
The general workflow for proline quantification using a stable isotope-labeled internal standard like this compound by LC-MS/MS is depicted below. This is followed by detailed protocols for this and other comparative methods.
Caption: Workflow for Proline Quantification using a Stable Isotope-Labeled Internal Standard by LC-MS/MS.
Detailed Experimental Protocols
1. Quantification of Proline using this compound by LC-MS/MS (Inferred Protocol)
This protocol is based on standard procedures for stable isotope dilution analysis.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add a known concentration of this compound in a suitable solvent.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Proline: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
-
Optimize cone voltage and collision energy for each transition.
-
2. NP-HPLC with NBD-Cl Derivatization
-
Derivatization:
-
Mix the sample containing proline with a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.
-
Heat the mixture at 60°C for 10 minutes.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% trifluoroacetic acid in ethanol.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 464 nm.
-
3. LC-UV with FMOC-Cl Derivatization for Chiral Separation
-
Sample Preparation and Derivatization:
-
Remove primary amino acids by derivatization with o-phthalaldehyde (OPA) and separation using a C18 cartridge.
-
Derivatize the remaining sample (containing proline) with 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
-
Chromatographic Conditions:
-
Column: Beta-cyclodextrin phase chiral column.
-
Mobile Phase: Polar organic phase.
-
Detection: UV.
-
4. Spectrophotometric Method using Ninhydrin
-
Procedure:
-
Mix the sample with ninhydrin reagent and glacial acetic acid.
-
Heat in a boiling water bath for a specified time.
-
Cool the reaction mixture and add a solvent (e.g., toluene) to extract the chromophore.
-
Measure the absorbance of the organic layer at a specific wavelength (e.g., 520 nm).
-
Logical Relationship of Method Validation
The cross-validation of a new quantification method against an established one is crucial to ensure its accuracy and reliability. The diagram below illustrates the logical flow of this process.
Caption: Logical Flow of Cross-Validation for Analytical Methods.
References
A Comparative Guide to Labeled Amino Acids in Quantitative Proteomics: Benchmarking Fmoc-Pro-OH-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, stable isotope labeling has become a cornerstone for accurate and robust measurement of protein abundance. The choice of labeled amino acid is critical and can significantly impact experimental outcomes. This guide provides an objective comparison of Fmoc-Pro-OH-d3 against other commonly used labeled amino acids, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
Data Presentation: A Head-to-Head Comparison
The performance of a labeled amino acid in a quantitative proteomics experiment is multifactorial. Key considerations include incorporation efficiency, effect on chromatography, and the resulting mass shift for mass spectrometry analysis. Below is a summary of these quantitative parameters for this compound and its counterparts.
| Feature | This compound (Deuterated) | Fmoc-Pro-OH (¹³C-labeled) | Fmoc-Pro-OH (¹⁵N-labeled) |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Mass Shift per Proline | +3 Da | Up to +5 Da (for ¹³C₅) | +1 Da |
| Incorporation Efficiency | High | High | High |
| Chromatographic Shift | Noticeable (earlier elution) | Negligible | Negligible |
| Potential for Metabolic Conversion | Low | Low | Low |
| Quantification Accuracy | Can be affected by chromatographic shift | High | High |
| Cost-Effectiveness | Generally more cost-effective | Moderate to high | Moderate to high |
Experimental Protocols: Methodologies for Benchmarking
To rigorously evaluate the performance of this compound against other labeled amino acids, a standardized experimental workflow is essential. The following protocols outline the key steps for a comparative Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.
Cell Culture and Metabolic Labeling
Objective: To achieve complete incorporation of the labeled amino acids into the cellular proteome.
Protocol:
-
Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking L-proline. Supplement three separate batches of this medium with one of the following:
-
"Light" medium: Natural L-proline
-
"Medium" medium: this compound
-
"Heavy" medium: ¹³C₅-L-proline
-
-
Cell Culture: Culture the chosen cell line (e.g., HEK293, HeLa) in each of the prepared media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.
-
Incorporation Check: After five doublings, harvest a small aliquot of cells from each condition. Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to confirm >95% incorporation of the labeled proline.
Sample Preparation for Mass Spectrometry
Objective: To extract and process proteins for quantitative analysis.
Protocol:
-
Cell Lysis: Harvest cells from each condition and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Protein Mixing: Combine equal amounts of protein from the "Light," "Medium," and "Heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the mixed protein sample to generate peptides.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
LC-MS/MS Analysis
Objective: To separate and analyze the labeled peptides by mass spectrometry.
Protocol:
-
Chromatographic Separation:
-
Column: Use a high-resolution reversed-phase column (e.g., C18, 75 µm ID x 50 cm length).
-
Gradient: Employ a long, shallow gradient of acetonitrile in 0.1% formic acid to maximize the separation of peptides. Pay close attention to the elution profiles of proline-containing peptides to observe any chromatographic shifts between the different labels.
-
-
Mass Spectrometry:
-
Instrument: Utilize a high-resolution Orbitrap mass spectrometer.
-
MS1 Scan: Acquire full scan spectra at a resolution of at least 60,000 to resolve the isotopic envelopes of the light, medium, and heavy peptide pairs.
-
MS2 Scan: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the most abundant precursor ions for peptide identification and quantification.
-
Data Analysis
Objective: To identify peptides, quantify their relative abundances, and assess the performance of each label.
Protocol:
-
Database Search: Use a software suite like MaxQuant or Proteome Discoverer to search the raw MS data against a relevant protein database.
-
Quantification: The software will identify the peptide triplets (light, medium, heavy) and calculate the intensity ratios.
-
Performance Evaluation:
-
Chromatographic Shift: Manually inspect the extracted ion chromatograms (XICs) of identified proline-containing peptides to measure the retention time difference between the d3-labeled, ¹³C-labeled, and unlabeled peptides.
-
Quantification Accuracy: For a 1:1:1 mix, the expected ratios are 1. Assess the deviation from this ratio for a large cohort of peptides to determine the quantification accuracy for each label.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for benchmarking labeled amino acids.
Caption: Illustrative chromatogram of isotopic peptide elution.
Conclusion
This compound presents a cost-effective option for stable isotope labeling. However, researchers must be aware of the potential for chromatographic shifts, which can impact quantification accuracy. For experiments demanding the highest precision, ¹³C-labeled amino acids remain the gold standard due to their negligible effect on peptide retention time. The provided protocols offer a robust framework for researchers to benchmark this compound and other labeled amino acids within their specific experimental context, ensuring the selection of the most appropriate reagent for their quantitative proteomics studies.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-Pro-OH-d3
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Pro-OH-d3, ensuring compliance and minimizing environmental impact.
Hazard and Safety Information
Proper personal protective equipment (PPE) should be worn when handling this compound. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[4] In case of inadequate ventilation, a NIOSH-approved respirator may be necessary.
| Hazard Category | Description | Pictogram |
| Physical Hazards | This substance is not classified as a physical hazard. | No pictogram required |
| Health Hazards | May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation. | Warning |
| Environmental Hazards | No specific environmental hazards have been identified. | No pictogram required |
Step-by-Step Disposal Procedure
The primary objective in disposing of this compound is to prevent its release into the environment. This is achieved through proper waste segregation and transfer to a licensed chemical waste disposal facility.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste containing this compound, including contaminated items like weighing paper, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
3. Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure they are kept away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
The recommended disposal methods include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge the chemical into sewer systems.
Spill and Leak Procedures
In the event of a small spill, follow these steps:
-
Containment: For small spills, use an absorbent material such as vermiculite, sand, or earth to contain the substance. Avoid generating dust.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by washing with soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Pro-OH-d3
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Fmoc-Pro-OH-d3, a deuterated Fmoc-protected amino acid. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and proper disposal.
While Fmoc-Pro-OH, the non-deuterated parent compound, is not classified as a hazardous substance, it is prudent to handle all chemicals with care.[1][2][3][4] The introduction of deuterium may alter some properties, and as such, a cautious approach is recommended. To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is crucial. The following table outlines the recommended PPE and safety protocols to minimize exposure and ensure a safe laboratory environment.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Controls |
| Weighing and Aliquoting | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | A dust mask may be used if generating dust. | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. |
| Dissolving and Solution Handling | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required under normal use with adequate ventilation. | Use a chemical fume hood if the solvent is volatile or if heating is required. |
| Peptide Synthesis | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required when performed in a contained system or fume hood. | Automated peptide synthesizers should be placed in a well-ventilated area. Manual synthesis steps should be conducted in a fume hood. |
| Spill Cleanup | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Use appropriate respiratory protection if a large amount of dust is generated. | Ensure adequate ventilation during cleanup. |
| Waste Disposal | Safety glasses with side shields or goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required. | Handle waste in a designated, well-ventilated area. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the process, from receiving the compound to its final disposal.
Detailed Experimental Protocols
1. Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly indicates "this compound" and review any accompanying safety information.
2. Storage: Store the compound in a cool, dry, and dark place to prevent degradation. Keep the container tightly closed to avoid contamination.
3. Handling (Weighing and Dissolving):
-
Personal Protective Equipment: Before handling, put on the appropriate PPE as detailed in the table above.
-
Weighing: To minimize inhalation of any dust particles, conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood or a well-ventilated enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent and stir gently to avoid splashing.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with soap and water, and dispose of cleaning materials as hazardous waste.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse them with plenty of water and remove contact lenses if present.
-
Inhalation: If inhaled, move the individual to fresh air.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected as chemical waste. Do not mix it with general laboratory trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as contaminated waste in the same designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
2. Container Labeling: Use a designated and clearly labeled hazardous waste container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The primary hazard (e.g., "Chemical Waste for Incineration")
3. Final Disposal: Arrange for the pickup and disposal of all waste containing this compound by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
